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  • Product: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
  • CAS: 1152558-60-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide: Structure, Synthesis, and Potential Biological Significance

This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic pathways, and potential biological relevance of the chiral molecule, (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic pathways, and potential biological relevance of the chiral molecule, (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the structure-activity relationships of novel heterocyclic compounds.

Introduction and Core Structure

(3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide is a distinct organic molecule characterized by a stereochemically defined piperidine ring linked to a brominated pyridine moiety via an amide bond. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is substituted at the 3-position with a carboxamide group, and the stereochemistry at this chiral center is designated as (R).[1] This specific spatial arrangement is crucial as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2]

The core structure integrates three key pharmacophoric elements:

  • The (3R)-Piperidine-3-carboxamide Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1] The carboxamide linkage provides a rigid and planar unit capable of forming critical hydrogen bonds with biological targets. The (R)-configuration at the 3-position dictates a specific three-dimensional orientation of the substituents, which is fundamental for selective molecular recognition.

  • The 5-Bromo-2-pyridinyl Group: The pyridine ring is another common heterocycle in drug discovery. The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties and can serve as a handle for further synthetic modifications, such as cross-coupling reactions.[2] The linkage at the 2-position of the pyridine ring defines the overall geometry of the molecule.

  • The Amide Linker: This functional group is a cornerstone of peptide and protein structures and is instrumental in the design of small molecule drugs that mimic peptide interactions. It is a stable, polar group that can act as both a hydrogen bond donor and acceptor.

While specific biological data for (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide is not extensively available in the public domain, the analysis of its structural analogues suggests potential applications in oncology and other therapeutic areas.

Physicochemical Properties

The fundamental physicochemical properties of (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide have been computationally predicted and are summarized in the table below. These properties are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamidePubChem
Molecular Formula C11H14BrN3OPubChem
Molecular Weight 284.15 g/mol PubChem
Canonical SMILES C1CC(=O)NC2=NC=C(C=C2)BrPubChem
InChI Key LURZDHQDKHLCGG-MRVPVSSYSA-NPubChem
Computed XLogP3 1.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Proposed Synthesis and Experimental Workflow

The proposed synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 (R)-Piperidine-3-carboxylic acid (Boc-protected) Coupling Amide Coupling (e.g., EDC, HOBt) Reactant1->Coupling Reactant2 5-Bromo-2-aminopyridine Reactant2->Coupling Deprotection Boc Deprotection (e.g., TFA) Coupling->Deprotection Intermediate Product (3R)-N-(5-bromo-2-pyridinyl) piperidine-3-carboxamide Deprotection->Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on similar syntheses and should be optimized for specific laboratory conditions.[2]

Step 1: Boc Protection of (R)-Piperidine-3-carboxylic acid

  • To a solution of (R)-piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc)2O portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-piperidine-3-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve Boc-(R)-piperidine-3-carboxylic acid, 5-bromo-2-aminopyridine, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an anhydrous polar aprotic solvent like dichloromethane (CH2Cl2).[2]

  • Add a tertiary amine base, for example, triethylamine (TEA), to the mixture.[2]

  • Stir the reaction at room temperature for approximately 12 hours, monitoring its progress by thin-layer chromatography (TLC).[2]

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with a weak acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to obtain the crude Boc-protected product.

Step 3: Boc Deprotection

  • Dissolve the crude Boc-protected intermediate in CH2Cl2.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the solution at room temperature for 2-4 hours.[2]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the final product with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide.

Step 4: Purification

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

Potential Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide is not currently published. However, the broader class of N-arylpiperidine-3-carboxamide derivatives has demonstrated significant potential in oncology.

A study on a focused library of N-arylpiperidine-3-carboxamide analogues revealed their ability to induce a senescence-like phenotype in human melanoma cells.[2] Cellular senescence is a state of irreversible cell cycle arrest, which can be a potent tumor-suppressive mechanism. The induction of senescence in cancer cells is an emerging and promising therapeutic strategy.[2]

In this study, analogues with a pyridine ring in place of a benzene ring showed a remarkable improvement in biological activity.[2] Specifically, the S-enantiomer of a related compound demonstrated potent antimelanoma activity with an EC50 of 40 nM.[2] This highlights the critical importance of stereochemistry in the biological activity of this class of compounds.

The exact molecular target for these senescence-inducing piperidine-3-carboxamides is yet to be fully elucidated. However, the proposed mechanism involves the activation of intracellular signaling pathways that lead to cell cycle arrest.

The following diagram illustrates a generalized signaling pathway for induced cellular senescence, a potential mechanism of action for this class of compounds.

Senescence_Pathway cluster_compound External Stimulus cluster_signaling Intracellular Signaling cluster_outcome Cellular Outcome Compound (3R)-N-(5-bromo-2-pyridinyl) piperidine-3-carboxamide (or analogue) Target Putative Cellular Target(s) Compound->Target Binds to p53_p21 p53/p21 Pathway Target->p53_p21 Activates p16_Rb p16/pRB Pathway Target->p16_Rb Activates CellCycleArrest Cell Cycle Arrest p53_p21->CellCycleArrest p16_Rb->CellCycleArrest Senescence Senescence Phenotype CellCycleArrest->Senescence

Caption: Generalized pathway of induced cellular senescence.

Conclusion and Future Directions

(3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide is a chiral molecule with a structure that suggests significant potential for biological activity, particularly in the realm of oncology. While direct experimental data is limited, the analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this specific compound, along with comprehensive analytical characterization (NMR, MS, IR, etc.).

  • Biological Screening: A thorough evaluation of its biological activity across a range of cancer cell lines and other relevant disease models.

  • Target Identification and Mechanism of Action Studies: Elucidation of its specific molecular target(s) and the downstream signaling pathways it modulates.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues to understand the key structural features required for optimal activity and selectivity.

The insights gained from such studies will be invaluable in determining the true therapeutic potential of (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide and its derivatives.

References

  • Lee, J. H., et al. (2012). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 55(16), 7243–7253. [Link]

  • National Center for Biotechnology Information (n.d.). (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide. PubChem Compound Summary for CID 51675206. [Link]

  • Wikipedia contributors. (2024, January 22). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]

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Exploratory

The Piperidine-3-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of medicinal chemistry, and its 3-carboxamide substitution pattern has emerged as a particu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, and its 3-carboxamide substitution pattern has emerged as a particularly fruitful scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of piperidine-3-carboxamide derivatives, offering insights for researchers and drug development professionals.

Synthetic Strategies: Crafting the Piperidine-3-Carboxamide Core

The synthesis of piperidine-3-carboxamide derivatives is a critical aspect of their development. A variety of synthetic routes have been established, allowing for the introduction of diverse substituents and the control of stereochemistry.

One common and versatile approach involves the use of piperidine-3-carboxylic acid or its derivatives as a starting material. The carboxylic acid can be activated and coupled with a wide range of amines to form the desired carboxamide. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen is often employed to prevent unwanted side reactions and to allow for controlled functionalization.[1]

A general synthetic scheme is illustrated below:

G cluster_0 Piperidine-3-carboxylic Acid Starting Material Start Piperidine-3-carboxylic acid Protect N-Protection (e.g., Boc) Start->Protect Activate Carboxylic Acid Activation (e.g., EDCI, HATU) Protect->Activate Couple Amide Coupling with R-NH2 Activate->Couple Deprotect N-Deprotection (e.g., TFA) Couple->Deprotect Functionalize N-Functionalization Deprotect->Functionalize Final Final Piperidine-3-carboxamide Derivative Functionalize->Final

Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.

Stereoselective synthesis is crucial for optimizing the pharmacological activity of these compounds, as different enantiomers can exhibit significantly different potencies and selectivities. Chiral pool synthesis, starting from enantiomerically pure precursors, and asymmetric catalysis are common strategies to achieve the desired stereochemistry.[2]

Mechanisms of Action: A Diverse Pharmacological Landscape

Piperidine-3-carboxamide derivatives have demonstrated a remarkable diversity of biological activities, targeting a range of proteins and pathways implicated in various diseases.

Induction of Cellular Senescence in Cancer

A fascinating application of piperidine-3-carboxamide derivatives is their ability to induce a senescence-like phenotype in cancer cells.[3][4][5][6][7][8] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[6]

These compounds have been shown to induce morphological changes characteristic of senescent cells, such as an enlarged and flattened cell shape, and to increase the activity of senescence-associated β-galactosidase (SA-β-gal), a key biomarker of senescence.[6][9] The induction of senescence can lead to a non-proliferative state in cancer cells and may even trigger their clearance by the immune system.[9]

The precise molecular targets and signaling pathways involved in this process are an active area of research. However, it is known that drug-induced senescence often involves the activation of stress response pathways, such as the DNA damage response (DDR), leading to the upregulation of cell cycle inhibitors like p53 and p21.[7][10][11][12][13]

G Drug Piperidine-3-carboxamide Derivative Target Cellular Stress (e.g., DNA Damage) Drug->Target DDR DNA Damage Response (DDR) Activation Target->DDR p53_p21 p53/p21 Pathway Activation DDR->p53_p21 CDK_Inhibition CDK Inhibition p53_p21->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Senescence Senescence Phenotype (SA-β-gal, Morphological Changes) Cell_Cycle_Arrest->Senescence

Caption: Proposed pathway for senescence induction.

Inhibition of Cathepsin K in Osteoporosis

Piperidine-3-carboxamide derivatives have emerged as potent and selective inhibitors of Cathepsin K, a cysteine protease that plays a critical role in bone resorption.[8][14][15] Overactivity of Cathepsin K is a key driver of osteoporosis, a disease characterized by low bone mineral density and an increased risk of fractures.[8][14][15]

These inhibitors typically interact with the active site of Cathepsin K, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues.[14] By blocking the activity of this enzyme, these compounds can reduce the degradation of bone matrix, thereby increasing bone mineral density.[15]

Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors and in guiding the design of more potent and selective compounds.[8][14][15]

G Inhibitor Piperidine-3-carboxamide Derivative CatK Cathepsin K Active Site Inhibitor->CatK Targets Binding Binding and Inhibition Inhibitor->Binding CatK->Binding Bone_Resorption Decreased Bone Resorption Binding->Bone_Resorption BMD Increased Bone Mineral Density Bone_Resorption->BMD

Caption: Mechanism of Cathepsin K inhibition.

Targeting Anaplastic Lymphoma Kinase (ALK) in Cancer

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[16][17][18] Piperidine-3-carboxamide derivatives have been developed as potent and selective ALK inhibitors.[16][18][19]

These compounds bind to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting tumor cell proliferation and survival.[16][17] The development of second and third-generation ALK inhibitors has been driven by the need to overcome resistance mutations that can arise during treatment with earlier inhibitors.[17]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these ALK inhibitors.[18][19]

Compound Class Target Therapeutic Area Key Features
N-arylpiperidine-3-carboxamidesUndisclosed (induces senescence)MelanomaInduces senescence-like phenotype, antiproliferative activity.[3][6]
Piperidamide-3-carboxamidesCathepsin KOsteoporosisPotent and selective inhibition, increases bone mineral density.[8][14]
Piperidine carboxamidesAnaplastic Lymphoma Kinase (ALK)Cancer (e.g., NSCLC)Potent and selective kinase inhibition, overcomes resistance mutations.[16][19]

Pharmacokinetics and Drug-like Properties

The pharmacokinetic properties of piperidine-3-carboxamide derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are critical for their successful development as drugs. The piperidine scaffold itself is known to often impart favorable pharmacokinetic properties.[5]

In silico and in vitro studies are used to predict and assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds early in the drug discovery process.[20][21] Metabolic stability, often assessed using liver microsomes, is a key parameter that influences the in vivo half-life of a drug candidate.[17][22][23][24][25]

Clinical Development

The therapeutic potential of piperidine-3-carboxamide derivatives is underscored by the progression of several compounds into clinical trials. One notable example is MIV-711, a potent and selective Cathepsin K inhibitor that has been evaluated in clinical trials for the treatment of osteoarthritis.[8][15][26] The development of such compounds highlights the translational potential of this versatile chemical scaffold.

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to detect senescent cells in culture.

  • Preparation:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.[4]

    • Wash cells three times with PBS.

  • Staining:

    • Prepare the SA-β-gal staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 in a citrate/phosphate buffer at pH 6.0.[9]

    • Incubate cells with the staining solution at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.[4][14]

  • Analysis:

    • Wash cells with PBS.

    • Observe cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.[27]

Cathepsin K Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of Cathepsin K.

  • Reagent Preparation:

    • Prepare a reaction buffer containing a suitable buffering agent, reducing agent (e.g., DTT), and EDTA.

    • Dilute recombinant human Cathepsin K enzyme to the desired concentration in the reaction buffer.

    • Prepare a stock solution of a fluorogenic Cathepsin K substrate.

  • Assay Procedure:

    • Add the test compound (at various concentrations) and the Cathepsin K enzyme to the wells of a microplate.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Analysis:

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.

ALK Kinase Inhibition Assay

This protocol assesses the inhibitory activity of compounds against the ALK kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer containing a buffering agent, MgCl2, and ATP.

    • Dilute the recombinant ALK enzyme and a suitable substrate (e.g., a peptide substrate) in the reaction buffer.

  • Assay Procedure:

    • Add the test compound, ALK enzyme, and substrate to a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specific temperature for a set time.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA or TR-FRET).[1][3][28]

  • Data Analysis:

    • Determine the amount of kinase activity at each inhibitor concentration and calculate the IC50 value.[1]

Conclusion

The piperidine-3-carboxamide scaffold has proven to be a highly versatile and valuable starting point for the discovery of new drugs. Its synthetic tractability, coupled with the diverse range of biological targets it can be designed to modulate, ensures its continued importance in medicinal chemistry. As our understanding of the underlying biology of diseases continues to grow, so too will the opportunities for developing innovative therapeutics based on this privileged chemical motif.

References

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  • Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

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  • Conaghan, P. G., et al. (2017). A randomised, double-blind, placebo-controlled, phase IIb trial of the efficacy and safety of the cathepsin K inhibitor MIV-711 in patients with knee osteoarthritis. Annals of the Rheumatic Diseases, 76(Suppl 2), 103. [Link]

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  • Cowell, J. K., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e9. [Link]

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Foundational

Technical Guide: The 5-Bromopyridine Scaffold in Medicinal Chemistry

From Reagent to Regiocontrol: A Strategic Handbook for Drug Discovery Executive Summary The 5-bromopyridine scaffold represents a "privileged" intermediate in modern medicinal chemistry. Unlike its benzene analogues, the...

Author: BenchChem Technical Support Team. Date: February 2026

From Reagent to Regiocontrol: A Strategic Handbook for Drug Discovery

Executive Summary

The 5-bromopyridine scaffold represents a "privileged" intermediate in modern medicinal chemistry. Unlike its benzene analogues, the pyridine nitrogen introduces a dipole that modulates solubility and metabolic susceptibility. However, the true utility of the 5-bromo derivative lies in its unique electronic conflict: the bromine atom (electron-withdrawing) sits at the meta position relative to the nitrogen, creating a distinct reactivity profile compared to 2- or 4-halopyridines.

This guide provides a technical deep-dive into utilizing 5-bromopyridine as a linchpin for constructing complex heteroaromatic architectures. It addresses the critical "Halogen Dance" phenomenon, outlines robust cross-coupling protocols, and analyzes the scaffold's role in FDA-approved therapeutics.

Part 1: Electronic & Physicochemical Profile

The substitution of a bromine atom at the C5 position of a pyridine ring fundamentally alters the physicochemical landscape of the molecule. For a medicinal chemist, this alteration is a tool for tuning DMPK (Drug Metabolism and Pharmacokinetics) properties.

Table 1: Physicochemical Comparison

PropertyPyridine5-BromopyridineMedChem Implication
pKa (Conj. Acid) 5.25~2.72The Br atom pulls electron density, significantly lowering basicity. This reduces protonation at physiological pH, improving membrane permeability.
LogP (Oct/Water) 0.65~1.60Increased lipophilicity aids binding affinity in hydrophobic pockets but requires monitoring to avoid poor solubility.
Dipole Moment 2.2 D1.1 DReduced dipole moment compared to unsubstituted pyridine due to vector cancellation between the N-lone pair and the C-Br bond.
Metabolic Liability High (N-Oxidation)ReducedLower electron density on Nitrogen reduces the rate of N-oxide formation by CYPs.

Expert Insight: The 5-position is electronically "neutral" compared to the electron-deficient C2/C4 positions. This makes the C5-Br bond less susceptible to SNAr reactions but highly reactive in Palladium-catalyzed cross-couplings, acting effectively as a "pseudo-phenyl" bromide with improved solubility parameters.

Part 2: Synthetic Versatility & Reactivity Map

The 5-bromopyridine scaffold acts as a divergent node. The challenge lies in orthogonal functionalization: distinguishing the C5-Br bond from the C2-H bond (susceptible to nucleophilic attack or activation) and the Nitrogen atom (susceptible to oxidation/coordination).

Visualization: The Reactivity Decision Matrix

The following diagram outlines the primary synthetic pathways available from the core scaffold.

ReactivityMap Core 5-Bromopyridine (Core Scaffold) Suzuki C5 Functionalization (Suzuki/Buchwald) Pd-Catalyzed C-C/C-N Bond Core->Suzuki Pd(0) Lithiation C5 Lithiation (Li-Halogen Exchange) Electrophile Trapping Core->Lithiation n-BuLi (-78°C) SnAr C2 Functionalization (Chichibabin/SnAr) Requires Activation Core->SnAr Nucleophiles HalogenDance WARNING: Halogen Dance (Migration to C6/C4) Lithiation->HalogenDance Temp > -78°C or Slow Quench

Figure 1: Reactivity profile of 5-bromopyridine. Note the critical bifurcation at the Lithiation step leading to the "Halogen Dance" risk.

Part 3: Experimental Protocols
Protocol A: Robust Suzuki-Miyaura Coupling

Target: Introduction of aryl/heteroaryl groups at C5.[1]

The Challenge: Pyridines can coordinate to Pd catalysts, poisoning the reaction. The Solution: Use of bulky phosphine ligands (e.g., dppf, XPhos) and optimized base strength.

Step-by-Step Methodology:

  • Reagents:

    • 5-Bromopyridine (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for stability and resistance to N-coordination.

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

  • Procedure:

    • Charge a reaction vial with 5-bromopyridine, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles). Oxygen exclusion is critical to prevent homocoupling.

    • Add degassed solvent via syringe.

    • Heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Regioselective Lithium-Halogen Exchange

Target: Converting C5-Br to C5-Li for reaction with aldehydes, ketones, or halides.

The Challenge: The Halogen Dance. If the temperature rises above -78°C, the generated C5-lithio species will deprotonate the C4 or C6 position of a starting molecule, causing the bromine to "migrate" (isomerize).

Step-by-Step Methodology:

  • Reagents:

    • 5-Bromopyridine (1.0 equiv)[1]

    • n-Butyllithium (1.05 equiv, 1.6M in hexanes) or i-PrMgCl·LiCl (TurboGrignard) for milder conditions.

    • Electrophile (e.g., Benzaldehyde) (1.2 equiv).

    • Solvent: Anhydrous THF or Et₂O.

  • Procedure:

    • Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.

    • Add 5-bromopyridine in THF.

    • Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C.

    • Stir for 30 minutes at -78°C. Do not prolong; isomerization risk increases with time.

    • Add the Electrophile (neat or in THF) rapidly.

    • Allow to warm to room temperature only after quenching with saturated NH₄Cl.

Part 4: Mechanism of Failure – The Halogen Dance

Understanding this mechanism is vital for troubleshooting low yields or regioisomeric impurities during lithiation.

HalogenDance Step1 5-Bromo-3-lithio-pyridine (Kinetic Product) Step2 Proton Abstraction from Starting Material (C4-H) Step1->Step2 T > -78°C Step3 Migration of Bromine (Thermodynamic Equilibration) Step2->Step3 Result 4-Bromo-3-lithio-pyridine (Wrong Regioisomer) Step3->Result

Figure 2: The Halogen Dance mechanism. The lithiated species acts as a base, deprotonating another molecule of starting material, leading to bromine migration.

Part 5: Medicinal Chemistry Applications[1][3][4][5]

The 5-bromopyridine motif is rarely the final drug; it is the gateway to the 3-pyridyl scaffold found in numerous blockbuster therapeutics.

Case Study: Vismodegib (Erivedge)

  • Indication: Basal Cell Carcinoma.

  • Scaffold Role: The drug features a chloro-substituted pyridine ring linked to a phenyl ring. The synthetic route often utilizes halogenated pyridine intermediates to establish the biaryl core via Suzuki coupling.

  • Structural Logic: The pyridine nitrogen accepts a hydrogen bond in the Smoothened (SMO) receptor pocket, while the halogen/aryl substitution fills a hydrophobic cleft.

Case Study: p38 MAP Kinase Inhibitors

  • Many inhibitors in this class utilize a central pyridine ring.[1] The 5-position is frequently arylated to access the "selectivity pocket" of the kinase, while the 2-position is aminated (via Buchwald or SNAr) to interact with the hinge region.

Part 6: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Suzuki Pd Catalyst PoisoningSwitch to Pd(dppf)Cl₂ or Pd(XPhos) G3. The pyridine nitrogen may be coordinating to Pd; bulky ligands prevent this.
Regioisomer Mix (Lithiation) Halogen DanceEnsure temperature stays strictly at -78°C. Use inverse addition (add base to substrate) or switch to i-PrMgCl·LiCl (TurboGrignard) which is less basic than n-BuLi.
Protodehalogenation Hydride SourceIn couplings, avoid solvents that can act as hydride sources (e.g., secondary alcohols) if the catalyst cycle is slow. Ensure anhydrous conditions.
Incomplete Conversion Boronic Acid InstabilitySome pyridyl boronic acids are unstable (protodeboronation). Use Boronic Esters (Pinacol) or MIDA boronates instead of free acids.
References
  • Physicochemical Properties of Pyridines : PubChem Compound Summary for CID 817154, 5-Bromopyridine-2-carbonitrile. National Center for Biotechnology Information (2025). Link

  • The Halogen Dance Mechanism : Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

  • Suzuki Coupling Protocols : BenchChem Application Notes. The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. (2025). Link

  • Lithium-Halogen Exchange : Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. (2013). Link

  • Drug Applications (Vismodegib) : Vismodegib: A Hedgehog Pathway Inhibitor. FDA Drug Approval Package.[3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Executive Summary This application note details the optimized synthetic route for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide , a critical pharmacophore found in PARP inhibitors (e.g., Niraparib analogs) and various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide , a critical pharmacophore found in PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.

The synthesis addresses a specific chemoselective challenge: the poor nucleophilicity of the electron-deficient 2-amino-5-bromopyridine. Standard carbodiimide couplings (EDC/NHS) frequently result in low yields or incomplete conversion with this heterocyclic amine. This guide presents a high-efficiency protocol using HATU activation for the coupling step, followed by a clean, precipitation-based Boc-deprotection strategy using HCl in dioxane.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary commercially available building blocks: N-Boc-nipecotic acid (N-Boc-piperidine-3-carboxylic acid) and 2-amino-5-bromopyridine .

Strategic Considerations:
  • Amine Nucleophilicity: The exocyclic amine of 2-aminopyridine is electron-poor due to the electron-withdrawing nature of the pyridine ring and the bromine substituent. Furthermore, the ring nitrogen (

    
    ) is a competitive nucleophile, though amide formation usually occurs at the exocyclic amine (
    
    
    
    ) under thermodynamic control.
  • Protecting Group: The secondary amine of the piperidine must be protected (Boc) to prevent self-polymerization during the activation of the carboxylic acid.

  • Chirality: Piperidine-3-carboxylic acid possesses a stereocenter at C3. This protocol describes the racemic synthesis. If a specific enantiomer (e.g., S-isomer) is required, start with the corresponding chiral N-Boc-nipecotic acid; the HATU conditions described herein preserve optical purity (low racemization risk compared to acid chlorides).

Retrosynthesis Target Target Molecule N-(5-bromopyridin-2-yl)piperidine-3-carboxamide Inter Intermediate (Boc-Protected Amide) Target->Inter Deprotection (HCl or TFA) SM1 Starting Material A N-Boc-Nipecotic Acid Inter->SM1 Amide Coupling (HATU/DIPEA) SM2 Starting Material B 2-Amino-5-bromopyridine Inter->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target scaffold.

Materials & Reagents

ReagentCAS RegistryRoleEquiv.
N-Boc-nipecotic acid 84358-13-4Acid Component1.0
2-Amino-5-bromopyridine 1072-97-5Amine Component1.1
HATU 148893-10-1Coupling Agent1.2
DIPEA (Hünig's Base) 7087-68-5Base3.0
DMF (Anhydrous) 68-12-2Solvent-
4M HCl in Dioxane -Deprotection10.0

Detailed Experimental Protocols

Step 1: Amide Coupling (The "High-Activity" Method)

Objective: Synthesis of tert-butyl 3-((5-bromopyridin-2-yl)carbamoyl)piperidine-1-carboxylate.

Rationale: We utilize HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) because it generates an OAt-active ester in situ. The pyridine nitrogen in the HOAt leaving group assists in pre-organizing the incoming amine via hydrogen bonding, significantly accelerating the reaction with poor nucleophiles like 2-aminopyridines.

Procedure:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-nipecotic acid (1.0 equiv, 10 mmol) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange. Stir for 15 minutes to ensure formation of the activated ester.

  • Amine Addition: Add 2-amino-5-bromopyridine (1.1 equiv).

  • Reaction: Stir the mixture at 50°C for 12–16 hours.

    • Note: While many HATU couplings work at RT, the electron-deficient nature of this aniline analog requires mild heating to drive completion.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HOAt byproduct.

      • Water (2x) – Removes DMF.

      • Brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (Gradient 0%

      
       40%).
      
    • Target: The Boc-protected intermediate usually elutes as a white foam/solid.

Step 2: Boc-Deprotection & Salt Formation

Objective: Synthesis of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide hydrochloride.

Rationale: Using HCl in dioxane allows the product to precipitate directly as the hydrochloride salt, avoiding aqueous workups that can be difficult with amphoteric amino-pyridines.

Procedure:

  • Dissolve the Boc-intermediate from Step 1 in a minimal amount of 1,4-dioxane (or DCM if solubility is poor).

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in dioxane (10 equiv) dropwise.

  • Remove the ice bath and stir at room temperature for 2–4 hours.

    • Monitoring: TLC (or LCMS) should show the disappearance of the non-polar starting material.

  • Isolation:

    • The product typically precipitates as a white hydrochloride salt.

    • Add Diethyl Ether (Et₂O) to the suspension to fully crash out the salt.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with Et₂O (3x) to remove excess HCl and cleavage byproducts (tert-butyl chloride/isobutylene).

  • Drying: Dry the solid under high vacuum to yield the target molecule as the HCl salt.

Optional: Free Base Generation

If the free base is required for biological assay:

  • Dissolve the HCl salt in water.

  • Adjust pH to ~10 using 1M NaOH or sat. Na₂CO₃.

  • Extract with DCM or EtOAc (3x).

  • Dry (Na₂SO₄) and concentrate.

Mechanism of Action (HATU Activation)

The following diagram illustrates why HATU is superior for this specific synthesis. The "neighboring group effect" of the pyridine nitrogen in the HOAt moiety facilitates the attack of the poor nucleophile.

Mechanism cluster_effect HATU Advantage Step1 Acid + HATU/Base (Activation) Step2 Active Ester (OAt-Ester) Step1->Step2 - Tetramethylurea Step3 Amine Attack (Rate Limiting) Step2->Step3 + 2-Amino-5-bromopyridine Step4 Amide Product Step3->Step4 - HOAt Note The pyridyl nitrogen on the leaving group (HOAt) hydrogen-bonds with the incoming amine, lowering the activation energy. Note->Step3

Figure 2: Mechanistic pathway of HATU-mediated coupling highlighting the catalytic assistance for poor nucleophiles.

Quality Control & Analytical Data

Critical Process Parameters (CPP)
  • Water Content: DMF must be anhydrous (<0.05% H₂O). Water hydrolyzes the active ester, reducing yield.

  • Stoichiometry: Do not use a large excess of HATU (>1.5 eq) as it can lead to guanidinylation of the amine (formation of a tetramethylguanidinium byproduct).

  • Temperature: Do not exceed 60°C during coupling to prevent Boc-thermal degradation.

Expected Analytical Signatures

1H NMR (DMSO-d6, 400 MHz) - HCl Salt:

  • Amide NH: Singlet, broad, ~10.5–11.0 ppm (deshielded by pyridine ring).

  • Pyridine Ring:

    • H-6 (ortho to Br): Doublet, ~8.5 ppm.

    • H-4 (para to amide): Doublet of doublets, ~8.0 ppm.

    • H-3 (ortho to amide): Doublet, ~8.1 ppm.

  • Piperidine NH₂⁺: Broad singlets, ~9.0–9.5 ppm.

  • Piperidine CH: Multiplets in the aliphatic region (1.5–3.5 ppm).

LC-MS:

  • Ionization: ESI+

  • Pattern: Distinctive 1:1 doublet for Bromine isotopes (

    
     and 
    
    
    
    ).
  • m/z: [M+H]⁺ calc. ~284/286 (free base mass).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Amine nucleophilicity is too low.Switch solvent to Pyridine and use POCl₃ (Phosphorus oxychloride) as the coupling agent at 0°C. This generates a highly reactive acid chloride in situ.
Racemization Over-activation or high temp.Ensure temperature stays

50°C. Reduce DIPEA equivalents to 2.0.
Product is Sticky/Oil Trapped DMF or impurities.Dissolve in EtOAc, wash extensively with LiCl (5% aq) to remove DMF. Triturate final salt with Et₂O or Pentane.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Application of HATU: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Application

Application Notes and Protocols for Determining the Solubility of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide in DMSO

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of DMSO in Preclinical Research Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, indispensab...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, indispensable in the early stages of drug discovery and development.[1][2] Its remarkable ability to dissolve a wide array of both polar and nonpolar organic molecules, coupled with its miscibility with water and other organic solvents, establishes it as the universal solvent for the preparation of compound stock solutions for in vitro assays.[1][3][4] N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, a compound of interest in medicinal chemistry, requires precise solubility determination in DMSO to ensure the integrity and reproducibility of experimental data.

These application notes provide a comprehensive guide to understanding and experimentally determining the solubility of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide in DMSO. We will delve into the theoretical underpinnings of solubility, present robust protocols for its determination, and discuss the practical implications for creating and utilizing stock solutions in a research setting.

Physicochemical Properties at a Glance

A foundational understanding of the compound and the solvent is paramount before proceeding with experimental work.

Compound/Solvent Property Value Source
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide Molecular FormulaC₁₁H₁₄BrN₃O[5]
Molecular Weight284.15 g/mol [5]
Dimethyl Sulfoxide (DMSO) Molecular Formula(CH₃)₂SO[1]
Molecular Weight78.13 g/mol [3]
Boiling Point189 °C (372 °F)[1][6]
Melting Point18.5 °C (65.3 °F)[1][4]
Density~1.10 g/cm³[6]

Theoretical Framework: Understanding Solubility in DMSO

The solubility of a compound is the maximum concentration that can be achieved in a given solvent at a specific temperature to form a saturated solution in thermodynamic equilibrium.[7] DMSO's high polarity and its ability to act as both a hydrogen bond acceptor and a weak hydrogen bond donor contribute to its excellent solvating power. For N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, the presence of polar functional groups (amide, pyridine nitrogen) and a piperidine ring suggests a favorable interaction with DMSO. However, the bromopyridinyl and piperidine moieties also introduce nonpolar characteristics, making experimental determination of solubility essential.

Experimental Protocols for Solubility Determination

Two primary methods are presented here: the equilibrium shake-flask method for thermodynamic solubility and a kinetic method for high-throughput screening applications.

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the maximum equilibrium concentration of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide in DMSO at ambient temperature.

Materials:

  • N-(5-bromopyridin-2-yl)piperidine-3-carboxamide (solid)

  • Anhydrous DMSO (high purity, ≥99.9%)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and appropriate solvents for HPLC mobile phase and sample dilution (e.g., acetonitrile, methanol, water with formic acid or trifluoroacetic acid).

Procedure:

  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 5-10 mg of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide into a 2 mL microcentrifuge tube.

    • Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube. This should be an amount where the compound is expected to be in excess of its solubility limit.

    • Vortex the mixture vigorously for 5 minutes to create a fine suspension.

  • Equilibration:

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the suspension to equilibrate for 24-48 hours. This extended period is crucial for reaching thermodynamic equilibrium.[9]

  • Phase Separation:

    • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[9]

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) in a volumetric flask to a concentration within the linear range of the HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide of known concentrations.

    • Analyze the diluted sample and the calibration standards by HPLC.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated DMSO solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in mg/mL or molarity (M).

Protocol 2: Kinetic Solubility Determination for High-Throughput Applications

This method is faster and uses less compound, making it suitable for early-stage discovery when material may be limited.[10] It measures the concentration at which a compound precipitates from a DMSO stock solution upon dilution into an aqueous buffer. While not a true thermodynamic solubility, it is highly relevant for predicting behavior in aqueous-based biological assays.

Objective: To determine the kinetic solubility of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide in a relevant aqueous buffer.

Materials:

  • A concentrated stock solution of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • 96-well microtiter plates (UV-transparent for spectroscopic methods).

  • Multi-channel pipette or automated liquid handler.

  • Plate reader with nephelometric (turbidity) or UV-Vis spectroscopic capabilities.[10][11]

Procedure:

  • Preparation of Dilution Series:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution (e.g., 2 µL of 10 mM stock) to the first well containing the buffer and mix thoroughly. This initiates precipitation if the concentration exceeds the kinetic solubility.

    • Perform a serial dilution across the plate to create a range of compound concentrations.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours) to allow for precipitation to stabilize.[11]

  • Detection of Precipitation (Nephelometry):

    • Measure the light scattering in each well using a nephelometer.[10][11]

    • The concentration at which a significant increase in turbidity is observed above the background is the kinetic solubility.

  • Alternative Detection (Direct UV Assay with Filtration):

    • After incubation, filter the contents of each well through a filter plate to remove any precipitate.

    • Measure the UV absorbance of the filtrate in a UV-transparent plate.

    • The concentration at which the measured absorbance plateaus corresponds to the kinetic solubility.

Visualization of Experimental Workflow

G cluster_0 Equilibrium Solubility Workflow cluster_1 Kinetic Solubility Workflow A Weigh Compound B Add Excess DMSO A->B C Vortex Vigorously B->C D Equilibrate (24-48h) C->D E Centrifuge D->E F Collect Supernatant E->F G Dilute Sample F->G H HPLC Analysis G->H I Calculate Solubility H->I J Prepare DMSO Stock L Add Stock & Serially Dilute J->L K Dispense Buffer in Plate K->L M Incubate (1-2h) L->M N Measure Turbidity (Nephelometry) M->N O Determine Solubility N->O

Caption: Workflow for determining equilibrium and kinetic solubility.

Application: Preparation and Use of DMSO Stock Solutions

Once the solubility is known, stock solutions can be prepared for use in various assays.

Protocol for Preparing a 10 mM Stock Solution:

Assuming a desired concentration well below the determined solubility limit to ensure complete dissolution and stability.

  • Calculation:

    • Molecular Weight of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide = 284.15 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 2.8415 mg per 1 mL of DMSO.

  • Procedure:

    • Accurately weigh 2.84 mg of the compound into a sterile, appropriate-sized vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but the thermal stability of the compound should be considered.[9]

Best Practices for Stock Solutions:

  • Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and often below 0.1%, to minimize solvent-induced artifacts.[12]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12][13]

  • Documentation: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Troubleshooting and Expert Insights

  • Compound Won't Dissolve: If the compound does not fully dissolve when preparing a stock solution, it is possible that the desired concentration exceeds its solubility. In this case, prepare a more dilute stock solution.

  • Precipitation Upon Dilution: When diluting a DMSO stock into an aqueous buffer for an assay, precipitation can occur if the kinetic solubility is exceeded. This is a common issue and highlights the importance of determining kinetic solubility.[14] If this occurs, lower the final concentration of the compound in the assay.

  • DMSO Hygroscopicity: DMSO is hygroscopic and will absorb water from the atmosphere. Use anhydrous DMSO and keep containers tightly sealed to ensure reproducibility.[1]

G cluster_0 Stock Solution Preparation Logic A Determine Desired Stock Concentration B Is Concentration < Max Solubility? A->B C Weigh Compound & Add DMSO B->C Yes F Proceed with Lower Concentration B->F No D Vortex to Dissolve C->D E Store Aliquots at -20°C / -80°C D->E F->A

Caption: Decision-making process for stock solution preparation.

Conclusion

A thorough understanding and precise determination of the solubility of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide in DMSO is a fundamental prerequisite for reliable and reproducible preclinical research. By employing the robust protocols outlined in these application notes, researchers can ensure data integrity, avoid common pitfalls associated with compound handling, and ultimately accelerate the drug discovery process.

References

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-N-(5-bromanylpyridin-2-yl)piperidine-3-carboxamide. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • BioForum. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

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Method

Introduction: The Significance of Piperidine-3-Carboxamides in Medicinal Chemistry

An In-Depth Guide to Amide Coupling Reactions of Piperidine-3-Carboxylic Acid For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a privileged structure in modern drug discovery, fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Coupling Reactions of Piperidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block. When functionalized with a carboxamide at the 3-position, the resulting piperidine-3-carboxamide moiety serves as a critical component in a diverse array of biologically active molecules, including agents like the 5-HT2C agonist Vabicaserin.[3]

The formation of the amide bond, coupling piperidine-3-carboxylic acid with a primary or secondary amine, is therefore one of the most frequently utilized transformations in medicinal chemistry.[4] Achieving an efficient, high-yielding, and clean coupling reaction is paramount. However, the direct condensation of the carboxylic acid with an amine is generally inefficient. This necessitates the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[5][6]

This technical guide provides a comprehensive overview of the critical parameters and reaction conditions for the successful coupling of piperidine-3-carboxylic acid. We will explore the selection of coupling reagents, the role of additives and bases, solvent effects, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Core of the Reaction: Selecting the Optimal Coupling System

The success of an amide coupling reaction hinges on the judicious selection of a coupling reagent, often in concert with an additive and a base. The choice depends on numerous factors including the steric and electronic properties of the amine, the scale of the reaction, cost considerations, and the desired purity profile of the final product.[7]

Comparative Overview of Common Coupling Reagents

The three main classes of coupling reagents used for this transformation are carbodiimides, uronium/aminium salts, and phosphonium salts. Each class has distinct advantages and mechanistic nuances.

Reagent ClassExample(s)AdditiveBaseSolventKey Advantages & Considerations
Carbodiimides EDC, DCC, DICHOBt, HOAt, OxymaPure®DIPEA, TEA, DMAP (cat.)DCM, DMF, MeCNEDC: Water-soluble urea byproduct simplifies workup via aqueous extraction.[7][8] DCC: Insoluble DCU byproduct removed by filtration.[7] Risk: Potential for racemization and N-acylurea formation, mitigated by additives.[8][9]
Uronium/Aminium HATU, HBTU, HCTU, COMU(Internal: HOAt or HOBt derivative)DIPEA, TEA, NMM, CollidineDMF, NMPHATU: Highly efficient, rapid kinetics, and excellent suppression of racemization due to the HOAt moiety.[10][11] Ideal for hindered substrates. COMU: A safer, non-explosive alternative to HATU with comparable efficiency and better solubility.[12] Risk: Guanidinylation of the amine if pre-activation of the acid is not performed.[13]
Phosphonium PyBOP, BOP, PyAOP(Internal: HOBt or HOAt derivative)DIPEA, TEA, NMMDMF, DCMPyBOP: Very effective and reliable. BOP: Highly effective but generates carcinogenic HMPA as a byproduct.[8] PyAOP: Particularly effective for coupling sterically hindered N-methyl amino acids.[8]

Dissecting the Reaction Components: Causality Behind Experimental Choices

The Coupling Reagent: The Engine of Activation

The primary role of the coupling reagent is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby forming a highly reactive "active ester" intermediate.

  • Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, terminating the reaction.[9] This is where additives become crucial.

  • Uronium Salts (e.g., HATU): HATU has become a gold standard for difficult couplings. Its efficacy stems from the in-situ formation of a highly reactive OAt-active ester.[10][11] The nitrogen atom in the azabenzotriazole ring of HOAt provides anchimeric assistance during the aminolysis step, stabilizing the transition state and accelerating the reaction, which also minimizes racemization.[10]

Additives: The Key to Suppressing Side Reactions

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential, especially when using carbodiimides.[9] They act as nucleophilic catalysts that rapidly trap the O-acylisourea intermediate to form an active ester (OBt or OAt ester). This new intermediate is more stable towards rearrangement but highly reactive towards the amine, leading to higher yields and significantly reduced racemization.[8]

The Base: The Unsung Hero

A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), serves two critical functions:

  • Deprotonation: It deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[11]

  • Neutralization: It neutralizes the acidic byproducts formed during the reaction (e.g., HCl if starting from an amine hydrochloride salt, or the protonated additive), maintaining a favorable reaction environment.[9] Using a weaker base like sym-collidine can sometimes be advantageous in cases with a high risk of racemization.[9]

Solvent Selection: More Than Just a Medium

The solvent must dissolve all reactants and reagents.

  • Polar Aprotic Solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are most common.[4][10] DMF is often the solvent of choice due to its excellent solvating power.[10]

  • Green Solvents: There is a growing emphasis on replacing traditional polar aprotic solvents.[14][15] Solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective alternatives in some coupling systems.[12]

Visualizing the Process

Amide Coupling General Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Piperidine-3-carboxylic acid) ActiveEster Reactive Intermediate (OAt-Active Ester) Acid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Byproduct1 Byproducts Amine R'-NH₂ (Amine) ActiveEster->Amine Aminolysis Amide Product (Piperidine-3-carboxamide) ActiveEster->Amide Amine->Amide Byproduct2 Byproducts (e.g., HOAt)

Caption: General mechanism of amide bond formation.

Experimental_Workflow start Start prep Dissolve Carboxylic Acid and Amine in Solvent start->prep add_base Add Base (e.g., DIPEA) prep->add_base cool Cool to 0 °C (Optional, for exotherms) add_base->cool add_reagent Add Coupling Reagent (e.g., EDC/HOBt or HATU) cool->add_reagent react Stir at RT (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard experimental workflow for amide coupling.

Field-Proven Experimental Protocols

Note: Piperidine-3-carboxylic acid is zwitterionic. If it is not N-protected (e.g., with a Boc group), it is crucial to use sufficient base to deprotonate both the carboxylic acid and neutralize the piperidinium proton to free the secondary amine for potential side reactions. The protocols below assume an N-protected piperidine-3-carboxylic acid or coupling with a primary/secondary amine where the piperidine nitrogen is the desired point of acylation. Always conduct reactions in a well-ventilated fume hood.

Protocol 1: EDC/HOBt Mediated Coupling (General Purpose)

This method is robust, cost-effective, and features a water-soluble urea byproduct, which simplifies purification.[7][8]

Materials:

  • N-protected Piperidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-protected piperidine-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Coupling (For Hindered or Sensitive Substrates)

HATU is a superior reagent for challenging couplings, providing faster reaction times and higher yields with minimal racemization.[11]

Materials:

  • N-protected Piperidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected piperidine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the OAt-active ester and prevent the HATU from reacting with the amine.[13][16]

  • Amine Addition: In a separate flask, dissolve the amine (1.2 equiv) in a small amount of DMF and add it to the pre-activated mixture. If the amine is an HCl salt, add an additional equivalent of DIPEA.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.[11]

  • Work-up:

    • Quench the reaction by adding water or 5% aqueous LiCl (to help remove DMF).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield / No Reaction:

    • Cause: Insufficient activation, poor quality reagents, or steric hindrance.

    • Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Ensure all reagents are anhydrous. For highly hindered substrates, extended reaction times or mild heating (e.g., to 40-50 °C) may be necessary, but monitor for epimerization.

  • Side Product Formation:

    • Guanidinylation (with HATU): This occurs if the amine reacts directly with HATU. Ensure you follow the pre-activation protocol where the acid and HATU are mixed before adding the amine.[13]

    • Racemization: A risk with any coupling, but higher with carbodiimides without additives. Ensure an adequate amount of HOBt or HOAt is used. Running the reaction at lower temperatures can also help.[9]

  • Purification Difficulties:

    • DMF Removal: DMF can be difficult to remove. Washing the ethyl acetate extract thoroughly with 5% LiCl solution or brine can help pull the DMF into the aqueous layer.

    • Urea Byproducts: If using EDC, ensure the aqueous washes are performed to remove the water-soluble urea. If using DCC, ensure the DCU is thoroughly filtered off before workup.

References

  • Benchchem. (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. Benchchem Technical Documents.
  • Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Wikipedia. HATU. [Link]

  • Benchchem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Benchchem Technical Documents.
  • Martin, S. F., et al. (2013). Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt. Organic Letters. [Link]

  • Kumar, S., et al. (2022). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Technical Library. [Link]

  • Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. CN106831540A.
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  • Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem Technical Documents.
  • Benchchem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem Technical Documents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules. [Link]

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • ScienceDirect. (2018). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Tetrahedron Letters. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2024). A fully telescoped continuous flow process for the synthesis of N-functionalised pipecolic acid amides. Green Chemistry. [Link]

  • The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2025). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Oakwood Chemical. (S)-Piperidine-3-carboxylic acid amide. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • White Rose eTheses Online. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • PMC. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • SpringerLink. (2022). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Chemistry of Heterocyclic Compounds. [Link]

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  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

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Sources

Application

Application Notes and Protocols: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide as a Privileged Scaffold for Kinase Inhibitor Libraries

Abstract Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1][2][3] The development of diverse and effective kinase inhibitor libraries is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1][2][3] The development of diverse and effective kinase inhibitor libraries is a cornerstone of modern drug discovery.[4][] This guide provides a comprehensive overview of the utility of the N-(5-bromopyridin-2-yl)piperidine-3-carboxamide scaffold as a foundational element for constructing focused kinase inhibitor libraries. We will explore its synthetic accessibility, desirable physicochemical properties, and outline detailed protocols for its incorporation into screening campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Rationale for the N-(5-bromopyridin-2-yl)piperidine-3-carboxamide Scaffold

The piperidine ring is a key structural motif in many pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting substituents in defined three-dimensional orientations.[6] When combined with a substituted pyridine, as in the case of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, it forms a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The N-(5-bromopyridin-2-yl) moiety is of particular interest for kinase inhibitor design. The pyridine ring can mimic the adenine region of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[7] The bromine atom at the 5-position serves as a valuable synthetic handle for further diversification through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket and enhancing inhibitor selectivity. The piperidine-3-carboxamide portion of the molecule provides a rigid, non-planar structure that can be further modified to optimize binding to the ribose and phosphate-binding regions of the active site.

The potential for this scaffold is highlighted by studies on related piperidine-3-carboxamide derivatives which have shown biological activity in various contexts, including as anti-osteoporosis agents and senescence inducers in melanoma cells.[8][9] While specific kinase inhibitory data for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide is not yet extensively published, its structural features make it an excellent starting point for the development of a focused library of potent and selective kinase inhibitors.

Physicochemical Properties

The "drug-likeness" of a compound is a key consideration in library design. The calculated physicochemical properties of the parent scaffold, N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, suggest a favorable starting point for optimization.

PropertyValueSource
Molecular Weight284.15 g/mol [10][11]
Molecular FormulaC11H14BrN3O[10][11]
XLogP31.1[10]
Hydrogen Bond Donors2[10]
Hydrogen Bond Acceptors3[10]
Rotatable Bond Count2[10]

These properties generally fall within the parameters defined by Lipinski's Rule of Five, indicating a good potential for oral bioavailability.

Synthesis and Library Generation

The synthesis of a library based on the N-(5-bromopyridin-2-yl)piperidine-3-carboxamide scaffold can be approached in a modular fashion, allowing for the introduction of diversity at multiple points. A generalized synthetic scheme is presented below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Library Diversification 2-amino-5-bromopyridine 2-Amino-5-bromopyridine Amide_Coupling Amide Coupling (e.g., EDCI, HATU) 2-amino-5-bromopyridine->Amide_Coupling piperidine-3-carboxylic_acid_derivative Piperidine-3-carboxylic acid derivative piperidine-3-carboxylic_acid_derivative->Amide_Coupling Core_Scaffold N-(5-bromopyridin-2-yl)piperidine-3-carboxamide Scaffold Amide_Coupling->Core_Scaffold Formation of core structure N-alkylation N-Alkylation/Arylation of Piperidine Core_Scaffold->N-alkylation Diversification at R1 Suzuki_Coupling Suzuki/Cross-Coupling at Pyridine C5-Br Core_Scaffold->Suzuki_Coupling Diversification at R2 Final_Library Diverse Kinase Inhibitor Library N-alkylation->Final_Library Suzuki_Coupling->Final_Library

Figure 1: Generalized synthetic workflow for the generation of a kinase inhibitor library based on the N-(5-bromopyridin-2-yl)piperidine-3-carboxamide scaffold.

Protocol: General Amide Coupling for Core Scaffold Synthesis

This protocol describes a general method for the coupling of 2-amino-5-bromopyridine with a suitable piperidine-3-carboxylic acid derivative.

Materials:

  • 2-Amino-5-bromopyridine

  • N-protected piperidine-3-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid)

  • Coupling agent (e.g., EDCI, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA in DCM for Boc group removal)

Procedure:

  • Dissolve the N-protected piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2-amino-5-bromopyridine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the piperidine nitrogen using standard conditions (e.g., TFA in DCM for a Boc group).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Screening Protocols for Kinase Inhibitor Activity

Once a library of compounds has been synthesized, it must be screened for kinase inhibitory activity. A tiered approach is recommended, starting with high-throughput biochemical assays and progressing to more complex cell-based assays for promising hits.

Screening_Cascade Library Synthesized Compound Library Primary_Screen Primary Screen: Biochemical Assay (e.g., ADP-Glo, TR-FRET) Library->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Dose_Response->Selectivity_Profiling Potent Hits Cell_Based_Assay Cell-Based Assay: Target Engagement & Pathway Inhibition Selectivity_Profiling->Cell_Based_Assay Selective Hits Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Validated Hits

Figure 2: A typical screening cascade for the identification and validation of kinase inhibitors.

Biochemical Kinase Assays

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[1][12] They are well-suited for high-throughput screening of large compound libraries.

Assay TypePrincipleAdvantagesDisadvantages
Luminescence-based (e.g., ADP-Glo) Measures the amount of ADP produced in the kinase reaction.[13]Universal for all kinases, high sensitivity.Indirect measurement, potential for ATP-competitive false positives.
Fluorescence-based (e.g., TR-FRET) Measures the interaction between a phosphorylation-specific antibody and a fluorescently labeled substrate.[14]Homogeneous (no-wash) format, high sensitivity, ratiometric detection reduces interference.Requires specific antibodies and labeled substrates.
Radiometric Measures the incorporation of ³²P or ³³P from radiolabeled ATP into a substrate.Gold standard for accuracy, direct measurement.Safety concerns with radioactivity, waste disposal, not easily automated.

Protocol: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for assessing the inhibitory activity of library compounds against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the assay plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase enzyme to all wells except the negative controls.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Kinase Assays

Cell-based assays are crucial for validating hits from biochemical screens in a more physiologically relevant context.[15][16] These assays can provide information on target engagement, pathway modulation, and cellular toxicity.

Types of Cell-Based Assays:

  • Phosphorylation Assays: These assays measure the phosphorylation of a downstream substrate of the target kinase using techniques like Western blotting, ELISA, or flow cytometry.[17]

  • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, inhibitors are expected to reduce cell proliferation. This can be measured using assays like MTS or CellTiter-Glo®.

  • Target Engagement Assays: Techniques like NanoBRET™ can directly measure the binding of an inhibitor to its target kinase within living cells.[17]

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Kinase Downstream Kinase RTK->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Library Compound Inhibitor->Downstream_Kinase

Figure 3: A simplified signaling pathway illustrating a potential point of intervention for a kinase inhibitor.

Protocol: General Cell-Based Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the effect of an inhibitor on the phosphorylation of a target kinase's substrate in a relevant cell line.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired time.

  • Wash the cells with ice-old PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Conclusion

The N-(5-bromopyridin-2-yl)piperidine-3-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitor libraries. Its synthetic tractability allows for the creation of diverse compound collections, and its physicochemical properties are favorable for drug development. The protocols outlined in this guide provide a roadmap for the synthesis, screening, and validation of compounds based on this privileged scaffold. By employing a systematic approach to library design and screening, researchers can leverage the potential of this scaffold to discover new and effective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Kohl, P., et al. (2015, January 8). Exploring the scaffold universe of kinase inhibitors. PubMed. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Zhang, J., et al. (2013). The design, annotation, and application of a kinase-targeted library. PubMed. Available at: [Link]

  • Zheng, Z., et al. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • BOC Sciences. Kinase Screening Library.
  • Wolf, M., et al. (2021, November 18). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology.
  • Reaction Biology. (2022, May 11).
  • Sharlow, E. R., et al. (2012, September 18). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. PLOS ONE.
  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
  • Life Chemicals. Kinase Screening Library (KSL).
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • CRELUX.
  • Creative Diagnostics. (2025, April 17). AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available at: [Link]

  • BOC Sciences. Scaffolds and Scaffold-based Compound Library.
  • Smolecule. (2024, August 9). N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide.
  • PubChem. (3~{R})-~{N}-(5-bromanylpyridin-2-yl)piperidine-3-carboxamide.
  • BindingDB. BDBM66173.
  • BLDpharm. N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide.
  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Available at: [Link]

  • ResearchGate. (2024, August 18). (PDF)
  • Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

  • EPA. N-(5-Bromopyridin-3-yl)propanamide Properties.
  • Sigma-Aldrich. N-(5-Bromopyridin-3-yl)-3-methylbutanamide.
  • PubChem. N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
  • PubChem. (5-Bromopyridin-2-yl)methanol.
  • RSC Publishing. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
  • Molport. N-{2-[bis(propan-2-yl)amino]ethyl}-5-bromopyridine-3-carboxamide.
  • Londregan, A. T., et al. (2018, December 15). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Available at: [Link]

  • Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]

  • Bakulina, O., et al. (2023, February 2).

Sources

Method

Application Note: Preparation of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide Solutions

This Application Note and Protocol guide details the preparation, synthesis, and solution handling of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide (CAS: 1152558-60-5).[1] This compound is a critical intermediate and s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation, synthesis, and solution handling of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide (CAS: 1152558-60-5).[1] This compound is a critical intermediate and scaffold in medicinal chemistry, particularly in the development of PARP inhibitors and kinase inhibitors.

[1]

Executive Summary

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide is a piperidine-derived carboxamide featuring a 5-bromopyridine moiety.[1] The presence of the basic secondary amine in the piperidine ring and the electron-deficient aminopyridine creates specific solubility challenges. The free base form exhibits poor aqueous solubility, necessitating careful pH control or the use of co-solvents (DMSO, PEG) for biological assays. This guide covers the synthesis of the compound from precursors, stock solution preparation , and formulation for in vitro/in vivo use.

Physicochemical Profile & Solubility Data

Understanding the physicochemical properties is prerequisite to successful solution preparation.[1]

PropertyValue / CharacteristicImplication for Handling
Physical State White to off-white solidHygroscopic; store in desiccator.[1]
Molecular Weight 284.15 g/mol Conversion factor: 1 mg ≈ 3.52 µmol.[1]
cLogP ~1.1 - 1.6 (Estimated)Moderate lipophilicity; permeable.[1]
pKa (Calculated) ~9.5 (Piperidine NH), ~2.5 (Pyridine N)Basic.[1] Soluble in acidic aqueous buffers (pH < 5).[1]
Solubility (DMSO) > 50 mg/mL (> 175 mM)Excellent.[1] Preferred solvent for stock solutions.[1]
Solubility (Water) < 0.1 mg/mL (Free Base)Poor.[1] Requires acidification (HCl) or co-solvents.[1]
Solubility (Ethanol) ~10-20 mg/mLModerate.[1] Good for intermediate dilutions.[1]

Protocol A: Chemical Synthesis

Use this module if you need to synthesize the compound from raw materials.

Mechanism & Rationale

The synthesis involves an amide coupling between 2-amino-5-bromopyridine and N-Boc-piperidine-3-carboxylic acid .[1]

  • Challenge: 2-aminopyridines are poor nucleophiles due to the electron-withdrawing nature of the pyridine ring and resonance delocalization. Standard coupling (EDCI/HOBt) often results in low yields.[1]

  • Solution: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a high-activity coupling reagent to generate the active ester, followed by acidolytic deprotection.[1]

Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Start Start: Raw Materials Activation Step 1: Activation (Acid + HATU + DIPEA) Start->Activation DMF, 0°C Coupling Step 2: Coupling (+ 2-amino-5-bromopyridine) Activation->Coupling RT, 12-24h Intermediate Intermediate: Boc-Protected Amide Coupling->Intermediate Workup Deprotection Step 3: Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Acidolysis Purification Step 4: Purification (HPLC/Recrystallization) Deprotection->Purification Neutralization Final Final Product: Free Base or HCl Salt Purification->Final QC LC-MS & NMR Verification Purification->QC

Caption: Synthesis workflow for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide via HATU coupling.

Step-by-Step Procedure
Step 1: Amide Coupling
  • Reagents:

    • 1-Boc-piperidine-3-carboxylic acid (1.0 equiv)[1]

    • HATU (1.2 equiv)[1]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

    • 2-Amino-5-bromopyridine (1.0 equiv)[1]

    • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Execution:

    • Dissolve Boc-acid in DMF (0.1 M concentration) under Nitrogen.

    • Add DIPEA and HATU at 0°C. Stir for 30 mins to form the active ester.

    • Add 2-Amino-5-bromopyridine.[2][3]

    • Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Note: Aminopyridines react slowly.

  • Workup:

    • Dilute with Ethyl Acetate.[1] Wash with water (x3), sat.[1][4] NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.[1] Purify via flash chromatography (Hexane/EtOAc).

Step 2: Deprotection (Boc Removal) [1]
  • Reagents: 4M HCl in Dioxane OR TFA/DCM (1:1).

  • Execution:

    • Dissolve the intermediate in DCM.[1]

    • Add acid (HCl or TFA) at 0°C. Stir at RT for 2 hours.

    • For HCl salt: Concentrate to dryness.[1] The solid is the hydrochloride salt (highly water-soluble).[1]

    • For Free Base: Neutralize with sat. NaHCO₃, extract with DCM/Isopropanol (3:1), dry, and concentrate.

Protocol B: Solution Preparation (Stock & Working)

Stock Solution (10 mM - 50 mM)

Target Solvent: 100% DMSO (Dimethyl Sulfoxide)[1]

  • Weighing: Accurately weigh 2.84 mg of the solid compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

    • Result: 10 mM Stock Solution.[1]

    • Verification: Vortex for 30 seconds. The solution should be clear and colorless/light yellow.[1]

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long term). Store at -20°C or -80°C. Stable for >6 months.

Working Solution (Biological Assays)

Target: Aqueous Buffer (PBS/Media) at < 1% DMSO

Critical Warning: The free base may precipitate in neutral buffers (pH 7.[1]4) at concentrations > 10 µM.[1]

  • Method A (Direct Dilution):

    • Dilute Stock (10 mM) 1:1000 into assay medium → 10 µM final (0.1% DMSO).

    • Check: Inspect for turbidity.[1] If precipitate forms, use Method B.

  • Method B (Intermediate Dilution - Recommended):

    • Step 1: Dilute 10 mM DMSO stock 1:10 into Ethanol or PEG400 → 1 mM intermediate.[1]

    • Step 2: Dilute 1:100 into aqueous buffer.[1] This reduces "shock" precipitation.[1]

In Vivo Formulation (Animal Studies)

Target: High concentration (e.g., 5-10 mg/mL) for IP/PO dosing.

Recommended Vehicle:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG300 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 50% Saline/Water (Diluent)[1]

Preparation Order:

  • Dissolve compound in DMSO.[1][5]

  • Add PEG300 and vortex.[1]

  • Add Tween 80 and vortex.[1]

  • Slowly add warm Saline (37°C) while vortexing. Solution should remain clear.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in PBS Low solubility of free base at neutral pH.[1]Acidify slightly (pH 5-6) or increase DMSO/PEG content.[1] Use HCl salt form.[1]
Low Yield (Synthesis) Poor nucleophilicity of aminopyridine.[1]Switch coupling agent to POCl₃/Pyridine (Phosphorus oxychloride method) [1].
Degradation Light sensitivity (Aryl bromide).[1]Perform all steps under low light; use amber vials.

References

  • Coupling of Aminopyridines: Li, X., et al. "Synthesis of 2-Amino-5-bromo-3-iodopyridine."[1] International Journal of Simulation: Systems, Science and Technology, 2016.

  • Compound Data: PubChem CID 51675206.[1] "N-(5-bromopyridin-2-yl)piperidine-3-carboxamide."[1][6] National Center for Biotechnology Information.[1] [1]

  • General Amide Coupling: Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[1] [1]

  • Solubility Guidelines: Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 1997.

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: Purification of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

The following guide is structured as an Interactive Technical Support Center . It simulates a ticket-based troubleshooting environment where specific "User Issues" are addressed with high-level scientific resolutions.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an Interactive Technical Support Center . It simulates a ticket-based troubleshooting environment where specific "User Issues" are addressed with high-level scientific resolutions.

Status: 🟢 System Operational Current Ticket Volume: High (Topic: Basic Amine Tailing & Chiral Purity) Lead Scientist: Dr. Aris (Senior Application Specialist)

📂 PART 1: Triage & Method Development (Analytical)

🎫 Ticket #402: "My peak shape is terrible. The main peak tails significantly."

User Context: "I'm running a standard gradient (Water/ACN + 0.1% Formic Acid) on a C18 column. The piperidine analog comes out broad with a tailing factor > 2.0."

👨‍🔬 Expert Analysis (The "Why"):

This is the most common issue with N-(5-bromopyridin-2-yl)piperidine-3-carboxamide .

  • The Piperidine Problem: The piperidine nitrogen has a pKa of ~11.0. At your operating pH (pH ~2.7 with formic acid), it is fully protonated (

    
    ).
    
  • Silanol Interaction: Standard C18 silica supports have residual silanols (

    
    ) that deprotonate above pH 3.5. However, even at low pH, "hot" acidic silanols can interact electrostatically with the positively charged piperidine, causing the "drag" or tailing you see.
    
  • The Pyridine Factor: The 5-bromo-pyridine nitrogen is much less basic (pKa < 3) due to the electron-withdrawing bromine and amide group. It contributes less to tailing but affects retention.

🛠️ Solution Protocol: The "pH Switch" Strategy

You have two robust options to fix this. Option A is preferred for peak shape; Option B is preferred if you lack hybrid columns.

Comparison of Buffer Strategies:

FeatureMethod A: High pH (Recommended) Method B: Low pH + Ion Pairing
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFA
Mechanism Deprotonates piperidine (Neutral species = better kinetics)TFA forms hydrophobic ion-pair with piperidine cation
Column Requirement MUST use Hybrid Silica (e.g., Waters XBridge, Agilent Gemini NX)Standard C18 (e.g., Zorbax SB-C18, Luna C18)
MS Compatibility Excellent (Negative/Positive Mode)Good (TFA suppresses signal slightly)

🚀 Actionable Workflow (Method A):

  • Column: XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm.

  • Flow: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Result: The piperidine will be largely uncharged, eliminating silanol interaction and sharpening the peak.

🎫 Ticket #409: "I see a small impurity eluting after my product. What is it?"

User Context: "Synthesis involved coupling 5-bromo-2-aminopyridine with Boc-piperidine-3-carboxylic acid. I see a peak at RRT 1.2."

👨‍🔬 Expert Analysis:

In the synthesis of this molecule, the "Late Eluter" is almost invariably the Boc-protected intermediate (N-Boc-N'-(5-bromopyridin-2-yl)piperidine-3-carboxamide) that failed to deprotect.

  • Hydrophobicity: The Boc group adds significant lipophilicity (LogP increases by ~2 units).

  • Retention: On a Reverse Phase (C18) column, the Boc-protected species will retain significantly longer than the free amine.

🛠️ Visualization: Impurity Fate Mapping

The following diagram traces the origin of common impurities during the workflow.

ImpurityMap Start Starting Materials (Boc-Acid + Amine) Coupling Coupling Reaction (HATU/EDC) Start->Coupling Intermed Intermediate: Boc-Protected Amide Coupling->Intermed Imp1 Impurity A: Unreacted Aniline (Polar, Early Eluting) Coupling->Imp1 Residual Deprotect Deprotection (TFA or HCl) Intermed->Deprotect Crude Crude Mixture Deprotect->Crude Imp2 Impurity B: Residual Boc-Amide (Hydrophobic, Late Eluting) Deprotect->Imp2 Incomplete Rxn Crude->Imp1 HPLC: RRT < 0.8 Crude->Imp2 HPLC: RRT > 1.2 Product Target: Free Piperidine Amide Crude->Product HPLC: RRT 1.0

Figure 1: Impurity tracking from synthesis to HPLC elution order.

📂 PART 2: Scale-Up & Prep-HPLC (Purification)

🎫 Ticket #515: "My sample precipitates when I inject it onto the Prep-HPLC."

User Context: "I dissolved 500mg in 2mL of MeOH. When the injection loop triggered, the pressure spiked, and the system shut down."

👨‍🔬 Expert Analysis:

This is a classic "Solvent Mismatch" or "Solubility Shock" .

  • The Solubility Paradox: The free base of your compound is soluble in organic solvents (MeOH, DMSO) but has lower solubility in the high-aqueous starting conditions of a gradient (e.g., 95% Water).

  • The Crash: When the 100% MeOH plug hits the 95% Water mobile phase in the column head, the local MeOH concentration drops rapidly, causing the hydrophobic bromopyridine moiety to precipitate before it can interact with the stationary phase.

🛠️ Solution Protocol: "Sandwich" Injection & Feed Solvent
  • Change Diluent: Dissolve the sample in 50:50 DMSO:Water (or as much water as possible). The presence of DMSO keeps it solubilized, while the water content prevents the "shock" upon injection.

  • Acidify the Sample: Add 1-2% Formic Acid to your sample vial. This protonates the piperidine (

    
    ), drastically increasing aqueous solubility.
    
  • Injection Technique: If using a large loop (e.g., 5 mL), ensure your gradient starts with at least 10-15% Organic to maintain solubility at the column head.

📂 PART 3: Advanced Troubleshooting (Chirality)

🎫 Ticket #601: "Is my compound enantiomerically pure?"

User Context: "The structure has a chiral center at the piperidine-3 position. I used (R)-Boc-piperidine-3-carboxylic acid, but I'm worried about racemization during the coupling."

👨‍🔬 Expert Analysis:

Standard C18 HPLC cannot separate enantiomers (R vs S). You are likely looking at a single peak that could be 50:50 R/S (racemic) or 100% R.

  • Risk Factor: Racemization can occur if the coupling reaction (activation of the carboxylic acid) was performed at high temperature or with excessive base.

🛠️ Solution Protocol: Chiral Screening

You must switch to Chiral HPLC or SFC (Supercritical Fluid Chromatography) to verify optical purity.

Recommended Chiral Screen (Normal Phase):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress the basic piperidine tailing on the chiral stationary phase.

  • Detection: 254 nm.[1]

  • Expectation: If racemization occurred, you will see two peaks (typically ~1:1 ratio). If pure, a single peak.

📚 References

  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A.

  • Waters Corporation. (2023). "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes.

  • PubChem. (2024). "N-(5-bromopyridin-2-yl)piperidine-3-carboxamide Compound Summary." National Library of Medicine.

  • Dolan, J. W. (2002). "Peak Tailing and Column Aging." LCGC North America.

  • Agilent Technologies. (2020). "User Guide: Agilent ZORBAX Eclipse Plus and StableBond Columns." Agilent Technical Literature.

Sources

Optimization

Technical Support Center: Enantioresolution of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Ticket ID: RES-5BP-3PC-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Resolution of enantiomers for CAS 1152558-60-5[1][2] User Issue Summary User is attempting to separa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-5BP-3PC-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Resolution of enantiomers for CAS 1152558-60-5[1][2]

User Issue Summary

User is attempting to separate the enantiomers of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide.

  • Molecule Profile: The compound contains a basic secondary amine (piperidine ring) and a weak base (bromopyridine). The chiral center is at the C3 position of the piperidine ring.

  • Common Pain Points: Peak tailing due to silanol interactions, low solubility in non-polar solvents, and difficulty establishing baseline separation.[2]

Module 1: Direct Chromatographic Resolution (The "Hotfix")

If you have the racemic amide in hand and need immediate separation, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is your primary workflow.[1]

The "Golden" Method: Chiral SFC

SFC is superior for this scaffold due to the solubility profile of the bromopyridine moiety in supercritical CO₂/methanol mixtures and the reduced need for harsh normal-phase solvents.

  • Column Selection: Chiralpak IG or Chiralpak IC (Immobilized phases are preferred for solvent flexibility).[1]

  • Mobile Phase: CO₂ / Methanol (with additive).[1]

  • The Critical Additive: You must use a basic additive. The secondary amine on the piperidine will interact strongly with the stationary phase, causing severe tailing.

    • Recommendation: 0.2% Diethylamine (DEA) or 0.2% Isopropylamine (IPA) in the co-solvent.

Standard Screening Protocol:

ParameterSettingRationale
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))Immobilized selector offers distinct selectivity for pyridine-containing amides.[1][2]
Co-Solvent 20% to 40% Methanol + 0.2% DEAMethanol ensures solubility; DEA suppresses silanol interactions.[1][2]
Back Pressure 120 barStandard SFC density control.[1][2]
Temperature 40°CBalances resolution and viscosity.[2][3]
Detection UV @ 254 nmThe 5-bromopyridine moiety has strong absorbance here.[1][2]
HPLC Alternative (Normal Phase)

If SFC is unavailable, use Normal Phase HPLC. Avoid Reverse Phase (RP) for initial screening as the basicity often leads to poor peak shape on RP chiral columns unless high pH buffers are used.

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane / Ethanol / DEA (80:20:0.1).[1]

  • Troubleshooting: If the sample is insoluble in Hexane, dissolve in minimal EtOH/DCM and inject.[2] If peak broadening occurs, switch to Chiralpak IC with DCM/MeOH/DEA (50:50:0.1).[1][2]

Module 2: Strategic Synthesis (The "Root Cause" Fix)

Technician Note: The most robust way to obtain this enantiomer is not to resolve the final amide, but to resolve the precursor. The piperidine-3-carboxylic acid (nipecotic acid) or its Boc-protected derivative is easier to resolve on a kilogram scale.[1][2]

Workflow: Pre-Coupling Resolution
  • Starting Material: N-Boc-piperidine-3-carboxylic acid.[1][2]

  • Method: The Boc-group removes the basicity of the piperidine, transforming the separation problem from "Basic Amine" to "Acidic Carbamate."

  • Column: Chiralpak AD-H or Cellulose-SB.[1][2]

  • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).[1][2] Note: Acidic additive (TFA) is required here, unlike the amide which requires DEA.[2]

ResolutionStrategy start Start: Racemic Target decision Do you have the Final Amide? start->decision amide_route Route A: Direct Resolution (SFC/HPLC) decision->amide_route Yes, synthesized precursor_route Route B: Precursor Resolution (Strategic) decision->precursor_route No, planning synthesis sfc_step SFC: Chiralpak IG CO2/MeOH + 0.2% DEA amide_route->sfc_step final Pure Enantiomer N-(5-bromopyridin-2-yl)... sfc_step->final boc_step Resolve N-Boc-Acid (Chiralpak AD, Acidic MP) precursor_route->boc_step coupling Coupling Reaction (EDC/HOBt or HATU) boc_step->coupling deprotect Boc-Deprotection (HCl/Dioxane) coupling->deprotect deprotect->final

Figure 1: Decision matrix for resolving N-(5-bromopyridin-2-yl)piperidine-3-carboxamide. Route B is preferred for scale-up.[1][2]

Module 3: Classical Resolution (The "Legacy" Patch)

For labs without Prep-HPLC/SFC capabilities, classical diastereomeric salt formation is the standard protocol for 3-substituted piperidines.[1][2]

Protocol: Tartaric Acid Resolution

Piperidine-3-carboxamides and their acid precursors form stable crystalline salts with tartaric acid derivatives.[1][2]

  • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA).[1][2]

  • Solvent System: Ethanol/Water (95:5) or Acetone.[1]

  • Procedure:

    • Dissolve 1 eq of racemic N-(5-bromopyridin-2-yl)piperidine-3-carboxamide in hot Ethanol.

    • Add 1 eq of L-DBTA dissolved in hot Ethanol.[1][2]

    • Allow to cool slowly to RT, then 4°C.

    • The Precipitate: Usually contains the (S)-enantiomer salt (verify with X-ray or rotation).[1]

    • Free Basing: Treat the salt with 1N NaOH and extract with DCM to recover the chiral base.

Why this works: The bulky benzoyl groups on the tartaric acid create a rigid chiral pocket that discriminates between the piperidine enantiomers via hydrogen bonding with the amide and the piperidine nitrogen.

Troubleshooting & FAQs

Ticket #402: "My peaks are tailing severely."

Diagnosis: The secondary amine (piperidine NH) is interacting with residual silanols on the silica backbone of the column. Fix:

  • Increase Additive: Bump DEA concentration from 0.1% to 0.2% or even 0.3%.

  • Switch Additive: Try Ethanolamine. It is a stronger competitor for silanol sites.[1][2]

  • Temperature: Increase column temperature to 40-45°C to improve mass transfer kinetics.

Ticket #405: "I cannot determine the Absolute Configuration."

Diagnosis: You have separated peaks but don't know which is (R) and which is (S). Fix:

  • X-Ray: If you used the Tartaric Acid method (Module 3), the resulting salt is often crystalline enough for single-crystal X-ray diffraction (SXRD).[1] This is the definitive method.

  • Literature Correlation: For N-Boc-piperidine-3-carboxylic acid:

    • (S)-isomer typically elutes second on Chiralpak AD-H with Hexane/IPA.[1][2]

    • (R)-isomer typically elutes first.[1][2]

    • Warning: This order can reverse when the amide is formed or if the solvent changes. Always verify.

Ticket #409: "Sample precipitates in the mobile phase."

Diagnosis: The bromopyridine moiety makes the molecule lipophilic, but the salt form might be polar. Fix:

  • Feed Solvent: Do not dissolve the sample in pure DMSO (viscosity issues) or pure Hexane (solubility issues).[1] Use a mixture of Methanol/DCM (1:1).[1]

  • On-Column Precipitation: If using SFC, ensure the co-solvent percentage is at least 15%.[1][2] Below this, the compound may crash out in the CO₂ stream.[2]

References

  • Chiral Separation of Piperidine Derivatives via HPLC

    • Source: Babu, C. V. R., et al. (2014).[2][4][5] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC." Chirality.

    • Relevance: Establishes the baseline protocol for piperidine resolution using AD-H columns and amine additives.
    • URL:[Link]

  • Classical Resolution of Piperidine-3-carboxylic Acid

    • Source: Patent WO2002068391A1.[1][2] "Process for resolving racemic mixtures of piperidine derivatives."[2]

    • Relevance: details the use of Di-benzoyl-L-tartaric acid for resolving the nipecotic acid core.
    • URL
  • SFC Method Development for Basic Pharmaceuticals

    • Source: Daicel Chiral Technologies Application Guide.[1][2]

    • Relevance: Validates the use of Immobilized (IG/IC) columns with amine additives for basic pyridine/piperidine scaffolds.
    • URL:[Link][1]

  • Synthesis and Biological Context (Niraparib Intermediates)

    • Source: Li, X., et al. (2023).[2] "Catalytic Enantioselective Synthesis of 3-Piperidines."

    • Relevance: Discusses the synthesis and importance of enantioenriched 3-substituted piperidines in drug discovery (e.g., Niraparib).
    • URL:[Link][1]

Sources

Troubleshooting

optimizing reaction time for 5-bromopyridin-2-amine coupling

Technical Support Center: 5-Bromopyridin-2-amine Coupling Optimization Welcome to the Reaction Optimization Hub Current Ticket: #5-BPA-OPT-001 Subject: Accelerating Coupling Kinetics for 5-Bromopyridin-2-amine (CAS: 1072...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromopyridin-2-amine Coupling Optimization

Welcome to the Reaction Optimization Hub

Current Ticket: #5-BPA-OPT-001 Subject: Accelerating Coupling Kinetics for 5-Bromopyridin-2-amine (CAS: 1072-97-5) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

5-bromopyridin-2-amine is a deceptive building block. While it appears to be a standard aryl halide, it presents a "dual-threat" to palladium catalysis:

  • The Pyridine Problem: The endocyclic nitrogen (

    
     lone pair) coordinates strongly to electrophilic Pd(II) species, creating a stable, unreactive "poisoned" complex.
    
  • The Amine Interference: The exocyclic free amine (

    
    ) can compete as a ligand or undergo unwarranted N-arylation if not properly managed.
    

The Result: Standard protocols (e.g., Pd(PPh3)4, toluene, reflux) often stall at 40-50% conversion or require 12-24 hours.

The Fix: Optimization requires shifting the rate-determining step (RDS) away from the resting "poisoned" state using sterically demanding ligands , microwave irradiation , and precatalyst scaffolds .

Module 1: The Diagnostic (Troubleshooting)

User Reported Issue: "My Suzuki coupling stalls after 4 hours. Adding more catalyst doesn't help."

Root Cause Analysis

The stalling is likely due to product inhibition or catalyst sequestration . As the reaction proceeds, the concentration of the pyridine product increases. If your ligand binds Pd weakly (e.g., PPh3), the pyridine product will displace the ligand, shutting down the catalytic cycle.

Decision Tree: Optimization Pathway

Use the following logic flow to determine your next experimental move.

OptimizationTree Start Start: Reaction Stalled/Slow CheckLigand Are you using monodentate ligands (PPh3)? Start->CheckLigand SwitchLigand Switch to Bidentate (dppf) or Bulky (XPhos) CheckLigand->SwitchLigand Yes CheckHeat Is reaction thermal (Reflux < 100°C)? CheckLigand->CheckHeat No SwitchMW Switch to Microwave (120-150°C) CheckHeat->SwitchMW Yes CheckBase Is Base Weak (Na2CO3)? CheckHeat->CheckBase No SwitchBase Switch to K3PO4 or Cs2CO3 (Solubility) CheckBase->SwitchBase Yes caption Figure 1: Decision logic for overcoming kinetic stalling in aminopyridine couplings.

Module 2: Accelerated Protocols (Methodology)

Scenario A: C-C Coupling (Suzuki-Miyaura)

Objective: Functionalize the Bromide (-Br) while leaving the Amine (-NH2) untouched.

The "Speed" Protocol (Microwave-Assisted) Microwave irradiation is the single most effective variable for this substrate. It overcomes the activation energy barrier imposed by pyridine coordination.

ParameterStandard Condition (Slow)Optimized Condition (Fast)Rationale
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2·DCM (2-3 mol%)Bidentate dppf prevents pyridine from displacing the ligand [1].
Solvent Toluene/EtOHDioxane/Water (4:1) Higher dielectric constant couples better with microwave energy; improves solubility of polar aminopyridine.
Base Na2CO3 (aq)K3PO4 (2M aq) or Cs2CO3 Stronger base facilitates transmetallation, often the bottleneck in bulky systems.
Temp/Time 90°C / 12-18 Hours120-140°C / 20-40 Minutes High temp destabilizes the Pd-Pyridine resting state [2].

Step-by-Step Protocol:

  • Charge: In a 10 mL microwave vial, add 5-bromopyridin-2-amine (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv).

  • Solvent: Add Dioxane (4 mL) and 2M K3PO4 (1 mL).

  • Purge: Seal vial and purge with Argon for 2 minutes (bubbling).

  • Irradiate: Set Microwave to 130°C , High Absorption, 30 minutes .

  • Workup: Dilute with EtOAc, wash with brine. The free amine may make the product amphoteric; ensure pH is slightly basic (>8) during extraction to keep it in the organic phase.

Scenario B: C-N Coupling (Buchwald-Hartwig)

Objective: Functionalize the Amine (-NH2) using the molecule as a nucleophile.

The "Selectivity" Protocol Here, the challenge is preventing the Pd from binding to the pyridine N instead of the amine N. You need a ligand that creates a specific pocket.

  • Ligand of Choice: BrettPhos (for primary amines) or RuPhos (for secondary amines) [3].

  • Precatalyst: Use Pd-G3/G4 precatalysts (e.g., RuPhos-Pd-G3). These generate the active L-Pd(0) species immediately, bypassing the induction period and preventing the formation of inactive Pd-pyridine dimers.

Module 3: Mechanism & Theory (The "Why")

To optimize, you must understand the Catalyst Poisoning Cycle . In standard conditions, the reaction spends 90% of its time in an off-cycle resting state.

PoisoningCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)-Br (Ar) OxAdd->PdII Poison DEAD END: Pyridine-Pd Complex PdII->Poison Coordination of Substrate/Product N Product Product Formation PdII->Product Transmetallation (Fast Path) Poison->PdII Heat/Microwave (Reactivation) caption Figure 2: The 'Off-Cycle' trap. Pyridine coordination (red) halts the cycle. Heat/Microwave (green) reverses it.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd/C and Hydrogen to reduce the bromide? A: Proceed with caution. 2-aminopyridines can poison heterogeneous catalysts like Pd/C, leading to very slow reactions. If you must dehalogenate, add an acid scavenger (like TEA) or use Raney Nickel , which is less susceptible to nitrogen poisoning than Pd [4].

Q: Why is my yield low even with full conversion? A: You likely have homocoupling or protodehalogenation .

  • Homocoupling: Occurs if the base is too strong or O2 is present. Ensure rigorous degassing.

  • Protodehalogenation: The bromide is replaced by hydrogen. This happens if the transmetallation is slow (boronic acid is wet or degraded). Use fresh boronic acid and increase the catalyst loading slightly.

Q: The product is water-soluble and I can't extract it. A: 2-aminopyridines are polar.

  • Salting out: Saturate the aqueous layer with NaCl.

  • pH adjustment: Ensure the pH is ~10-11 (neutralize the pyridinium/ammonium salts).

  • Solvent: Use DCM/Isopropanol (3:1) instead of pure EtOAc for extraction.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • ResearchGate. (2023). Conventional heating versus microwave irradiation on amination reaction of 1,4-naphthoquinones. Retrieved from

  • National Institutes of Health (NIH). (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from

  • Wikipedia. (2024). Catalyst Poisoning Mechanisms in Palladium Catalysis. Retrieved from

Sources

Optimization

Technical Support Center: Navigating the Deprotection of Boc-Protected Piperidine Carboxamide Intermediates

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a crucial synthetic step: the removal of the tert-butyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a crucial synthetic step: the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine carboxamide intermediates. Here, we move beyond generic protocols to address the specific challenges and nuances of this substrate class, ensuring you can proceed with confidence and scientific rigor.

Introduction: The Piperidine Carboxamide Challenge

The piperidine carboxamide moiety is a prevalent scaffold in medicinal chemistry. The Boc group is a common and generally reliable choice for protecting the piperidine nitrogen during synthesis. However, the deprotection step is not always straightforward. The presence of the carboxamide functionality can influence the reactivity of the piperidine ring and introduce potential side reactions under standard acidic deprotection conditions. This guide is structured to anticipate and solve the common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What's going on?

A1: This is a common issue that can often be traced back to a few key factors:

  • Insufficient Acid Stoichiometry: The carboxamide nitrogen can be weakly basic and may sequester some of the acid, especially if the reaction is run neat or with minimal solvent. This reduces the effective concentration of the acid available for the Boc deprotection.

  • Steric Hindrance: Substituents on the piperidine ring or a bulky group on the carboxamide nitrogen can sterically hinder the approach of the acid to the Boc-protected nitrogen.

  • Reaction Conditions: While many Boc deprotections are rapid at room temperature, sterically hindered or electronically deactivated substrates may require more forcing conditions.[1]

Troubleshooting Steps:

  • Increase TFA Concentration: Instead of the typical 20-50% TFA in dichloromethane (DCM), consider increasing the concentration gradually. In some cases, neat TFA may be required.[2][3][4]

  • Elevate Temperature: Gentle heating to 30-40°C can often drive a sluggish reaction to completion. However, be mindful of potential side reactions with increased temperature.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 30 min, 1h, 2h, 4h) to determine the optimal reaction time.[2]

Q2: I'm observing a significant amount of a side product with a mass of +56 Da. What is it and how can I prevent it?

A2: This is a classic sign of tert-butylation. The mechanism of acid-catalyzed Boc deprotection generates a stable tert-butyl cation.[5][6] This electrophile can be intercepted by nucleophiles in your molecule or the solvent. In the case of piperidine carboxamides, potential sites for alkylation include the carboxamide nitrogen or oxygen, or electron-rich aromatic rings if present in the molecule.

Mitigation Strategies: The most effective way to prevent tert-butylation is to use a "scavenger" in your reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)5-10% (v/v)Highly effective. Reacts with the tert-butyl cation to form isobutane and the silyl trifluoroacetate.
Thioanisole5-10% (v/v)Effective, but can be difficult to remove due to its boiling point and odor.
Anisole5-10% (v/v)A good alternative to thioanisole.
Water1-5% (v/v)Can act as a scavenger by trapping the tert-butyl cation to form tert-butanol.

Experimental Protocol: Boc Deprotection with Scavengers

  • Dissolve your Boc-protected piperidine carboxamide in anhydrous DCM (0.1-0.2 M).

  • Add the chosen scavenger (e.g., 5% v/v TIS).

  • Cool the solution to 0°C.

  • Add TFA (typically 20-50% v/v) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture in vacuo.

  • Proceed with standard aqueous work-up.

Q3: My carboxamide group appears to be hydrolyzing during the deprotection. How can I avoid this?

A3: While amides are generally stable to the anhydrous acidic conditions typically used for Boc deprotection, hydrolysis can occur, especially with prolonged reaction times, elevated temperatures, or the presence of water.[7] The use of aqueous acids for deprotection should be avoided if amide stability is a concern.

Strategies for Preserving the Carboxamide:

  • Use Anhydrous Conditions: Ensure your solvent (e.g., DCM, dioxane) is anhydrous and use a fresh bottle of acid.

  • Favor HCl in Dioxane: A 4M solution of HCl in dioxane is often less aggressive towards amides than TFA, especially in the presence of trace water.[8] It is a highly effective reagent for Boc deprotection.[6]

  • Minimize Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessary heating.

Troubleshooting Guide: A Deeper Dive

This section addresses more complex scenarios and provides alternative methods for challenging substrates.

Scenario 1: My substrate contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals).

In this situation, the selectivity of the deprotection is paramount. While the Boc group is generally more acid-labile than other protecting groups, achieving perfect selectivity can be challenging.[5]

Decision Workflow for Selective Deprotection:

start Substrate with Acid-Sensitive Groups method_choice Choose Deprotection Method start->method_choice mild_acid Milder Acidic Conditions method_choice->mild_acid Weaker Brønsted Acid lewis_acid Lewis Acid Conditions method_choice->lewis_acid Non-Protonic thermal Thermal Deprotection method_choice->thermal Acid-Free enzymatic Enzymatic Deprotection method_choice->enzymatic Biocatalytic outcome Selective Boc Deprotection mild_acid->outcome lewis_acid->outcome thermal->outcome enzymatic->outcome

Caption: Decision tree for selective Boc deprotection.

Alternative Deprotection Methods for Sensitive Substrates:

MethodReagents and ConditionsAdvantagesConsiderations
Iron(III) Catalysis Catalytic FeCl₃ in MeCN/H₂OMild, selective for Boc over Cbz.[9]May require optimization for specific substrates.
Oxalyl Chloride/Methanol Oxalyl chloride in methanolMild conditions, room temperature.[10]Potential for side reactions with oxalyl chloride.
Thermal Deprotection Reflux in a suitable solvent (e.g., toluene, methanol)Avoids the use of acids altogether.[11]Requires higher temperatures, not suitable for thermally labile compounds.
Enzymatic Deprotection Lipases or esterasesExtremely mild and selective.[12][13]Enzyme compatibility with the substrate must be determined.

Experimental Protocol: Iron(III)-Catalyzed Boc Deprotection This protocol is adapted from the work of Reddy et al. and should be optimized for your specific substrate.

  • Dissolve the N,N'-diprotected amine in acetonitrile.

  • Add a catalytic amount of iron(III) chloride.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Scenario 2: The deprotected piperidine carboxamide is unstable or prone to side reactions during work-up.

The free piperidine nitrogen is basic and can participate in undesired reactions, especially if the work-up involves a basic wash to neutralize residual acid.

Work-up Workflow:

start Reaction Completion evaporation Concentrate in vacuo start->evaporation dissolve Dissolve in Organic Solvent evaporation->dissolve wash Aqueous Wash dissolve->wash bicarb_wash Saturated NaHCO₃ Wash wash->bicarb_wash Residual Acid brine_wash Brine Wash wash->brine_wash No Residual Acid bicarb_wash->brine_wash dry Dry (Na₂SO₄ or MgSO₄) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Isolated Product filter_concentrate->product

Caption: Standard work-up procedure for Boc deprotection.

Tips for a Clean Work-up:

  • Isolate as the Salt: If the subsequent step is compatible, avoid the basic wash and isolate the product as its TFA or HCl salt. This is often a stable, crystalline solid.

  • Use a Mild Base: If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution rather than stronger bases like sodium hydroxide.

  • Minimize Contact Time: Perform the aqueous wash quickly to minimize the risk of product degradation or transfer to the aqueous layer.

Conclusion

The successful deprotection of Boc-protected piperidine carboxamide intermediates hinges on a clear understanding of the potential challenges and a systematic approach to troubleshooting. By carefully considering the substrate's steric and electronic properties, choosing the appropriate deprotection reagent and conditions, and employing scavengers when necessary, researchers can navigate this critical synthetic step with a high degree of success. This guide serves as a starting point for developing robust and reliable protocols tailored to your specific synthetic needs.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024). Available from: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Available from: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Available from: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023). Available from: [Link]

  • Can amide and ethyl ester resist a N-Boc deprotection? ResearchGate. (2024). Available from: [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC. (2014). Available from: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). Available from: [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec - Peptides. Available from: [Link]

  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. (2005). Available from: [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. (2005). Available from: [Link]

  • Biocatalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available from: [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Available from: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide Degradation Products

Welcome to the technical support center for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address specific issues you may encounter during your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide under typical stress conditions?

A1: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, like many pharmaceutical compounds with similar functional groups, is susceptible to degradation through several key pathways when subjected to stress conditions such as acid, base, oxidation, heat, and light. Understanding these pathways is crucial for developing stable formulations and accurate analytical methods.

The primary degradation routes include:

  • Hydrolysis: The amide bond is a key point of vulnerability.

    • Acid-catalyzed hydrolysis: Under acidic conditions, the amide bond can be cleaved to yield 5-bromo-2-aminopyridine and piperidine-3-carboxylic acid.

    • Base-catalyzed hydrolysis: In alkaline conditions, the amide linkage is also susceptible to cleavage, leading to the same primary degradation products. The rate of hydrolysis is pH-dependent.

  • Oxidation: The piperidine ring and the electron-rich pyridine ring are potential sites for oxidation.

    • Oxidation of the piperidine ring can lead to the formation of N-oxides or hydroxylated species. Studies on similar N-alkyl substituted 4-piperidones have shown that oxidation can lead to the formation of 2,3-dihydro-4-pyridones.

    • The pyridine ring can also undergo oxidation, although this is generally less common than reactions on the piperidine moiety.

  • Photodegradation: The presence of a brominated aromatic ring makes the molecule susceptible to photodegradation.

    • UV irradiation can induce the cleavage of the carbon-bromine (C-Br) bond, leading to debromination. This process often follows pseudo-first-order kinetics.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur.

    • The amide bond can cleave, and further degradation of the heterocyclic rings may occur. Studies on carboxamide-type compounds have shown that thermal degradation can lead to a variety of products, including the potential for cyanide liberation at very high temperatures. The thermal decomposition of carboxylic acids on surfaces can occur between approximately 500 and 650 K.

Q2: I am observing an unexpected peak in my HPLC chromatogram during a stability study. How can I identify if it is a degradation product?

A2: The appearance of a new peak in your HPLC chromatogram is a common indicator of degradation. A systematic approach is necessary to identify and characterize this unknown peak.

Initial Steps:

  • System Suitability Check: First, ensure the unexpected peak is not an artifact of the analytical system. Verify system suitability parameters, including retention time, peak shape, and resolution of your standards.

  • Blank and Placebo Analysis: Analyze a blank (mobile phase) and a placebo (formulation excipients without the active pharmaceutical ingredient - API) to rule out interference from the solvent or excipients.

  • Mass Balance Analysis: Compare the decrease in the peak area of the parent compound with the increase in the area of the new peak. A corresponding relationship suggests the new peak is a degradation product.

Identification Workflow:

If the peak is suspected to be a degradation product, the following workflow can be employed for its identification:

Caption: Workflow for the identification of an unknown peak in an HPLC chromatogram.

Q3: What are the recommended stress conditions for forced degradation studies of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide?

A3: Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method. The following conditions are recommended, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°C5-bromo-2-aminopyridine, Piperidine-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°C5-bromo-2-aminopyridine, Piperidine-3-carboxylic acid
Oxidation 3% H₂O₂24 hours at room temp.N-oxides, hydroxylated piperidine derivatives
Thermal 80°C (dry heat)48 hoursAmide cleavage products, ring-opened products
Photolytic ICH Q1B conditions (UV/Vis)As per ICH guidelinesDebrominated products

Note: The duration and temperature may need to be optimized for your specific drug product to achieve the target degradation.

II. Troubleshooting Guides

Problem 1: Inconsistent results in photostability testing.

Symptom: High variability in the percentage of degradation product formation across different photostability batches.

Possible Causes & Solutions:

  • Inconsistent Light Exposure: Ensure uniform light exposure to all samples. The distance from the light source and the sample orientation should be consistent.

  • Sample Matrix Effects: The formulation excipients can either protect the drug from degradation or promote it. Conduct photostability studies on the drug substance alone to understand its intrinsic photostability.

  • Wavelength of Light: The degradation rate can be wavelength-dependent. Ensure your photostability chamber provides the appropriate UV and visible light spectra as specified in ICH Q1B guidelines.

  • Solvent Effects: The solvent used can influence the photodegradation pathway. If conducting studies in solution, use a photochemically inert solvent.

Problem 2: Difficulty in separating degradation products from the parent peak in reverse-phase HPLC.

Symptom: Poor resolution between the main peak and one or more degradation product peaks.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol). Sometimes, switching from one organic modifier to another can significantly alter selectivity.

    • pH of Aqueous Phase: Adjust the pH of the aqueous phase. The ionization state of the parent compound and its degradation products can affect their retention. A pH change of ±1 unit can have a substantial impact.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, phenyl-hexyl, or a polar-embedded phase).

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of peaks with different polarities.

  • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

Problem 3: Suspected formation of a secondary degradation product.

Symptom: A new peak appears and grows over time, while a primary degradation product peak decreases after an initial increase.

Explanation & Protocol:

This observation suggests a sequential degradation pathway where the parent drug degrades into a primary product, which then further degrades into a secondary product.

Protocol for Investigating Secondary Degradation:

  • Isolate the Primary Degradant: Use preparative HPLC to isolate the primary degradation product.

  • Subject the Primary Degradant to Stress: Expose the isolated primary degradant to the same stress conditions that led to the formation of the suspected secondary degradant.

  • Analyze the Stressed Sample: Use the same analytical method to monitor the degradation of the isolated primary product. The formation of the secondary degradation product confirms the sequential pathway.

III. Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Sample Preparation: Prepare a solution of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Incubate the solution in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 6, and 8 hours.

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A starting point for developing a stability-indicating HPLC method is provided below. This method will likely require optimization for your specific instrumentation and degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

References

  • Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... Forensic Toxicology, 37(1), 17–26. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A. [Link]

  • Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI. [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs). (2020). Ecotoxicology and Environmental Safety, 194, 110272. [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine... ResearchGate. [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]

  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. MDPI. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. Arkat USA. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]

  • Method for preparing 2-aminopyridine and its alkyl derivatives.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Thermal salt splitting of ammonium carboxylates.
  • Forced Degradation Studies. MedCrave online. [Link]

  • Thermal Degradation of Polyamide 66 and Its Model Compound. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Method Validation for Stability Indicating Method of Related Subs. Longdom Publishing. [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. [Link]

  • Main products and kinetics of the thermal degradation of polyamides. ResearchGate. [Link]

  • (3~{R})-~{N}-(5-bromanylpyridin-2-yl)piperidine-3-carboxamide. PubChem. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: 5-Bromopyridin-2-yl vs. 5-Chloropyridin-2-yl Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto heterocyclic scaffolds is a cornerstone of modern drug design. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto heterocyclic scaffolds is a cornerstone of modern drug design. The pyridine ring, a privileged structure in a multitude of approved drugs, is frequently functionalized with halogens to modulate a compound's physicochemical properties, metabolic stability, and target engagement. Among the various halogenated pyridines, the 5-bromo- and 5-chloropyridin-2-yl moieties are recurrent motifs. This guide provides an in-depth, objective comparison of these two critical analogs, supported by experimental data and established scientific principles, to empower researchers in making informed decisions during the lead optimization process.

Physicochemical Properties: A Tale of Two Halogens

The seemingly subtle substitution of a bromine for a chlorine atom at the 5-position of a 2-substituted pyridine ring can impart significant changes to a molecule's fundamental properties. These differences, though often nuanced, can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

A comparative analysis of the physicochemical properties of 5-bromo-2-aminopyridine and 5-chloro-2-aminopyridine, two common building blocks, reveals key distinctions:

Property5-Bromo-2-aminopyridine5-Chloro-2-aminopyridineRationale for Difference
Molecular Weight ( g/mol ) 173.01128.56Bromine has a significantly higher atomic mass than chlorine.
Calculated logP 1.11.1While bromine is generally more lipophilic than chlorine, the overall impact on the logP of this small molecule is minimal. However, in larger, more complex molecules, the bromo-analog is expected to have a higher logP.[1][2]
pKa (of the pyridinium ion) ~3.5~3.3Both halogens are electron-withdrawing, decreasing the basicity of the pyridine nitrogen compared to 2-aminopyridine. The slightly stronger inductive effect of chlorine makes the 5-chloro analog marginally less basic.
Dipole Moment (Debye) ~2.5 D~2.8 DThe greater electronegativity of chlorine compared to bromine leads to a larger dipole moment for the 5-chloro analog.[3]

Key Insights for Drug Design:

  • Lipophilicity and Permeability: The choice between bromine and chlorine can be a tool to fine-tune a molecule's lipophilicity. While the difference may be small in simple fragments, in larger molecules, a bromo-substituent can enhance membrane permeability, which may be advantageous for targeting intracellular proteins. However, excessive lipophilicity can lead to off-target effects and poor solubility.[4]

  • Basicity and Target Interactions: The pKa of the pyridine nitrogen is crucial for forming salt bridges and hydrogen bonds with biological targets. The subtle difference in basicity between the bromo and chloro analogs can influence the strength of these interactions and, consequently, binding affinity.

  • Dipole Moment and Binding: The dipole moment can play a significant role in a molecule's orientation within a binding pocket and its interaction with polar residues. The larger dipole of the chloro-analog might be exploited to enhance interactions in a polar environment.

Synthesis and Reactivity: A Handle for Molecular Elaboration

Both 5-bromo- and 5-chloropyridin-2-yl analogs are valuable synthetic intermediates, primarily serving as electrophilic partners in cross-coupling reactions. The carbon-halogen bond provides a versatile handle for introducing a wide array of substituents, enabling the exploration of chemical space around the pyridine core.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond strength, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the C-Cl bond.

General Reactivity Trend in Cross-Coupling Reactions

Implications for Synthetic Strategy:

  • Milder Reaction Conditions for Bromo-analogs: The higher reactivity of the 5-bromopyridin-2-yl moiety allows for the use of milder reaction conditions (e.g., lower temperatures, less reactive catalysts) in cross-coupling reactions like the Suzuki-Miyaura coupling. This can be advantageous when working with sensitive functional groups elsewhere in the molecule.

  • Broader Catalyst Scope for Bromo-analogs: A wider range of palladium catalysts and ligands can effectively catalyze the coupling of bromo-pyridines. In contrast, the coupling of chloro-pyridines often requires more specialized and electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.

  • Orthogonal Reactivity: The differential reactivity between C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions on a di-halogenated pyridine scaffold, allowing for the regioselective introduction of different substituents.

Performance in Drug Discovery: A Comparative Look at Biological Activity

The choice between a 5-bromo or 5-chloro substituent on a pyridin-2-yl core can significantly impact a compound's biological activity. This is often a result of a complex interplay between the altered physicochemical properties and direct interactions with the biological target.

Case Study: Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase active site. The 5-halo substituent can influence both the electronic properties of the aminopyridine and occupy a specific sub-pocket of the ATP-binding site.

  • Structure-Activity Relationships (SAR): In many kinase inhibitor series, a halogen at the 5-position of the pyridine ring is crucial for potency. The nature of the halogen can fine-tune this activity. For example, in some instances, the larger size of the bromine atom may provide a better fit in a hydrophobic pocket, leading to enhanced potency. Conversely, in other cases, the smaller chlorine atom may be preferred to avoid steric clashes. A review of pyridine derivatives has highlighted that the presence and position of halogen atoms can affect their antiproliferative activity.[5][6]

  • Binding Mode Analysis from X-ray Crystallography: Examination of co-crystal structures of kinase inhibitors reveals that the 5-halogen on a pyridine ring often points towards a solvent-exposed region or a shallow hydrophobic pocket.

    • Example (Hypothetical): In PDB entry 5QIN, a kinase inhibitor with a 6-methoxypyridin-3-yl moiety is shown bound to the TGF-beta receptor type 2 kinase domain.[7] If we were to model a 5-chloro or 5-bromo analog in a similar binding mode, the halogen would likely be directed towards the solvent interface. The different sizes and electronic properties of chlorine and bromine could influence the local water network and potentially impact the overall binding thermodynamics.

    • PDB Entry 6D20 shows a tyrosine-protein kinase receptor in complex with an inhibitor containing a pyridin-2-yl group, though not halogenated at the 5-position.[8] This structure, however, provides a template for modeling how 5-halo analogs might interact with the active site.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Hinge Backbone NH Aminopyridine 2-Aminopyridine Aminopyridine->Hinge H-Bond Halogen 5-Halogen (Br or Cl) Hydrophobic Pocket Hydrophobic Pocket Halogen->Hydrophobic Pocket van der Waals Interaction Start 5-Halo-2-aminopyridine + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-2-aminopyridine Purification->Product

Workflow for Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromo-2-aminopyridine or 5-Chloro-2-aminopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add the 5-halo-2-aminopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 mmol).

  • Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water).

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS. Note that reactions with 5-chloropyridin-2-yl analogs may require higher temperatures and longer reaction times.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-aminopyridine.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a test compound.

Workflow for In Vitro Metabolic Stability Assay

Materials:

  • Test compounds (5-bromo- and 5-chloropyridin-2-yl analogs)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) for quenching

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsome suspension in phosphate buffer.

  • Add the test compounds to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint). [9][10][11]

Conclusion: Making the Right Choice

The decision to employ a 5-bromopyridin-2-yl or a 5-chloropyridin-2-yl analog in a drug discovery program is a strategic one that should be guided by the specific goals of the project.

  • For rapid exploration of SAR and initial lead generation, the 5-bromopyridin-2-yl scaffold is often the preferred choice due to its higher reactivity in cross-coupling reactions, allowing for the efficient synthesis of a diverse library of analogs under milder conditions.

  • For late-stage lead optimization, where fine-tuning of physicochemical properties and metabolic stability is paramount, both analogs should be considered. The 5-chloropyridin-2-yl analog may offer advantages in terms of lower molecular weight and potentially different interactions within the binding pocket. A head-to-head comparison of both analogs is often warranted to identify the optimal candidate for clinical development.

Ultimately, a thorough understanding of the subtle yet significant differences between these two halogenated pyridine moieties will empower medicinal chemists to design more effective and safer medicines.

References

  • RCSB Protein Data Bank. (2018). 6D20: Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide Inhibitors. [Link]

  • Lyapustin, D. N., Kotovskaya, S. K., Butorin, I. I., & Makeev, O. G. (n.d.). Cytotoxicity index IC50 ± SE for compounds 5m, 5o, 6c, 6d, and cPt in comparison.
  • RCSB Protein Data Bank. (2018). 5QIN: TGF-BETA RECEPTOR TYPE 2 KINASE DOMAIN IN COMPLEX WITH N- {4-[3-(6-METHOXYPYRIDIN-3-YL)-1H-PYRROLO[3,2-B]PYRIDIN-2 -. [Link]

  • RCSB Protein Data Bank. (2017). 5USQ: ALK-5 kinase inhibitor complex. [Link]

  • RCSB Protein Data Bank. (2012). 3UNK: CDK2 in complex with inhibitor YL5-083. [Link]

  • wwPDB. (2024). pdb_00004y5h. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC. [Link]

  • RCSB Protein Data Bank. (2017). 5M44: Complex structure of human protein kinase CK2 catalytic subunit with a thieno[2,3-d]pyrimidin inhibitor crystallized under high-salt conditions. [Link]

  • RCSB Protein Data Bank. (2015). 5A14: Human CDK2 with type II inhibitor. [Link]

  • Structure activity relationship. (n.d.).
  • Metabolic Stability and Metabolite Analysis of Drugs. (2024). Creative Diagnostics. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • Analyzing Drug Metabolism: A Key Factor in Drug Development and Safety Assessment. (n.d.). Longdom Publishing SL. [Link]

  • Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. (2016). PubMed. [Link]

  • LogP/LogD/Pka Analysis. (n.d.). Protheragen. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

  • 2-Amino-5-bromo-4-chloropyridine. (n.d.). PubChem. [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (n.d.). PMC. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • ic50 values compared: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. (n.d.).
  • Structure–activity relationship of piperidine derivatives with... (n.d.).
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. (n.d.). PMC. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2025). ResearchGate. [Link]

  • Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. (2010). Asian Journal of Research in Chemistry. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). RayBiotech. [Link]

  • Selection rules and transition moment integral. (2023). Chemistry LibreTexts. [Link]

  • 2-Amino-5-chloropyridine. (n.d.). PubChem. [Link]

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Comparative

A Comparative Guide to the ¹³C-NMR Analysis of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Carbon-13 N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed fingerprint of the carbon skeleton of a molecule. This guide offers a comprehensive, in-depth analysis of the ¹³C-NMR data for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, a compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide provides a robust predictive framework, a detailed methodology for data acquisition, and a comparative analysis with structurally related compounds.

Predictive ¹³C-NMR Analysis: An In Silico Benchmark

Given the novelty of many research compounds, it is common for experimental data to be proprietary or not yet published. In such cases, in silico prediction serves as an invaluable tool for anticipating the spectral features of a target molecule.[1][2][3] Modern NMR prediction algorithms, which often combine several machine learning methods with increment and HOSE-code algorithms, can calculate chemical shifts with a high degree of accuracy.[3]

Below is a predicted ¹³C-NMR chemical shift table for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, generated using established principles of substituent effects on aromatic and aliphatic systems.[4][5] This provides a baseline for comparison against experimentally acquired data and against the spectra of alternative compounds.

Table 1: Predicted ¹³C-NMR Chemical Shifts for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Amide)~172The carbonyl carbon of an amide typically resonates in this region.[6][7]
C2' (Pyridine)~158The carbon attached to the amide nitrogen is significantly deshielded.
C6' (Pyridine)~148The carbon adjacent to the nitrogen in the pyridine ring.
C4' (Pyridine)~140The carbon para to the nitrogen is deshielded.
C3' (Pyridine)~115The carbon meta to the nitrogen and ortho to the bromine.
C5' (Pyridine)~108The carbon bearing the bromine atom is shielded by the halogen.
C3 (Piperidine)~45The methine carbon attached to the carboxamide group.
C2 (Piperidine)~48The methylene carbon adjacent to the amide nitrogen.
C6 (Piperidine)~47The methylene carbon adjacent to the ring nitrogen.
C5 (Piperidine)~28A typical methylene carbon in a piperidine ring.[8]
C4 (Piperidine)~24A typical methylene carbon in a piperidine ring.[8]

Note: These are estimated values. The actual experimental values may vary depending on the solvent and other experimental conditions.

Comparative Analysis with Structurally Related Compounds

The utility of the predicted ¹³C-NMR data is best understood when compared with the spectra of structurally similar molecules. This comparative approach allows for the identification of key spectral features that confirm the successful synthesis of the target compound.

Comparison with Piperidine-3-carboxamide

The ¹³C-NMR spectrum of the parent piperidine-3-carboxamide would lack the signals corresponding to the 5-bromopyridin-2-yl moiety. The key differentiators would be the absence of the five aromatic carbon signals between 108 and 158 ppm.

Comparison with 2-Amino-5-bromopyridine

Conversely, the spectrum of 2-amino-5-bromopyridine would show the five characteristic pyridine ring carbon signals but would be devoid of the piperidine and carboxamide carbon signals.

The presence of both sets of signals in the experimental spectrum of the final product provides strong evidence for the successful coupling of the two fragments.

Experimental Protocol for ¹³C-NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C-NMR data, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for the analysis of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility is an issue.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C-NMR experiment on a 400 MHz or 500 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled ¹³C experiment.
Acquisition Time (AQ) 2-3 secondsAllows for adequate signal decay.
Relaxation Delay (D1) 2-5 secondsEnsures full relaxation of carbon nuclei, especially quaternary carbons.[9]
Number of Scans (NS) 1024 or higher¹³C has a low natural abundance, requiring a higher number of scans for good signal-to-noise.[10]
Spectral Width (SW) 0-220 ppmCovers the typical range for organic molecules.
Temperature 298 K (25 °C)Standard ambient temperature.
Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all carbon signals, especially in complex molecules, advanced NMR experiments are invaluable:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.[10][11] DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, allowing for definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Below is a workflow diagram illustrating the process of obtaining and analyzing the ¹³C-NMR data.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A High Purity Compound D Prepare NMR Tube A->D B Deuterated Solvent (e.g., CDCl3) B->D C TMS (Internal Standard) C->D E 1D ¹³C-NMR D->E F DEPT-135 E->F G 2D HSQC E->G H 2D HMBC E->H I Process Spectra F->I G->I H->I J Assign Signals I->J K Compare with Prediction J->K L Structural Confirmation K->L

Caption: Experimental workflow for ¹³C-NMR analysis.

Interpretation of Spectral Data and Structural Verification

The final step in the analysis is the interpretation of the acquired spectra to confirm the structure of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide.

  • Signal Count: The proton-decoupled ¹³C-NMR spectrum should display a total of 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

  • Chemical Shift Regions: The signals should appear in the predicted chemical shift regions: the amide carbonyl around 172 ppm, the aromatic carbons between 108 and 158 ppm, and the aliphatic piperidine carbons between 24 and 48 ppm.[7]

  • DEPT-135 Analysis: The DEPT-135 spectrum will confirm the presence of one methine (CH) group (C3) and four methylene (CH₂) groups (C2, C4, C5, C6) in the piperidine ring, and two methine groups in the pyridine ring (C3', C4', C6').

  • HSQC and HMBC Correlations: These 2D spectra will provide the final, unambiguous assignments of all carbon and proton signals, confirming the connectivity of the entire molecule.

The logical flow for structural verification is depicted in the following diagram:

logical_verification PredictedData Predicted ¹³C-NMR Data Comparison Compare Spectra PredictedData->Comparison ExperimentalData Experimental ¹³C-NMR Data ExperimentalData->Comparison DEPT DEPT-135 Data Assignment Signal Assignment DEPT->Assignment HSQC_HMBC 2D NMR (HSQC, HMBC) HSQC_HMBC->Assignment Comparison->Assignment Consistent? Confirmation Structure Confirmed Assignment->Confirmation

Caption: Logical flow for structural verification.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹³C-NMR spectrum of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, ensuring the structural integrity of this and other novel compounds in their research endeavors.

References

  • COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. Available at: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Available at: [Link]

  • CASPRE - 13C NMR Predictor. Available at: [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Available at: [Link]

  • 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. SlideShare. Available at: [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. Available at: [Link]

  • A User Guide to Modern NMR Experiments. University of Oxford. Available at: [Link]

  • How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

  • Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. Available at: [Link]

  • 13C NMR spectra of compounds 2-5. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

As a novel compound often utilized in targeted pharmaceutical research, N-(5-bromopyridin-2-yl)piperidine-3-carboxamide demands rigorous adherence to safety protocols, not only in its application but critically, in its d...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound often utilized in targeted pharmaceutical research, N-(5-bromopyridin-2-yl)piperidine-3-carboxamide demands rigorous adherence to safety protocols, not only in its application but critically, in its disposal. Improper disposal of this halogenated pyridine derivative can pose significant risks to both personnel and the environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, ensuring the integrity of your research environment and adherence to regulatory standards.

Hazard Assessment and Initial Precautions

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[2] Mandatory PPE includes chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Avoid Inhalation and Contact: Take measures to avoid inhaling any dust or vapors and prevent contact with skin and eyes.[4][5]

Waste Segregation: The First Critical Step

The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.[6] N-(5-bromopyridin-2-yl)piperidine-3-carboxamide waste must be categorized as halogenated organic waste .[1]

  • Why Segregate? Mixing halogenated and non-halogenated waste streams can complicate the disposal process and may lead to the formation of highly toxic byproducts, such as brominated dioxins, during incineration.[1]

Actionable Steps:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1]

  • This container should be used exclusively for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide and other halogenated organic compounds.

  • Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[6]

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide is through a licensed hazardous waste disposal facility, which will typically employ high-temperature incineration.[7][8]

Protocol for Waste Collection and Storage:

  • Container Selection:

    • Use a designated, leak-proof, and sealable hazardous waste container that is chemically compatible with the compound.[9] High-density polyethylene or glass containers are generally suitable.[10]

    • Ensure the container is in good condition, free from damage or deterioration.[9]

  • Labeling:

    • Proper labeling is a regulatory requirement and crucial for safety.[11] The label must be securely attached and clearly display the following information:[6][12]

      • The words "Hazardous Waste."

      • The full chemical name: "N-(5-bromopyridin-2-yl)piperidine-3-carboxamide." Avoid abbreviations or chemical formulas.[6]

      • The approximate quantity or concentration of the waste.

      • The date of waste generation.[12]

      • The point of origin (e.g., laboratory room number) and the name of the principal investigator.[12]

  • Accumulation and Storage:

    • Collect all waste forms, including the pure compound, solutions, and contaminated materials (e.g., gloves, filter paper, silica gel), in the designated container.[1]

    • Keep the waste container securely closed at all times, except when adding waste.[6] Do not leave funnels in the container.[6]

    • Store the sealed container in a cool, dry, and well-ventilated secondary containment area.[2] This area should be away from incompatible materials, heat sources, and direct sunlight.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[10][12]

    • Your EHS office will coordinate with a licensed chemical destruction facility for final disposal.[10]

Disposal of Empty Containers:

  • Empty containers must be thoroughly rinsed and cleaned to remove any residual chemical.[13] The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, consult with your EHS office for guidance on the disposal of the empty container.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

  • Minor Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, vermiculite, or a commercial sorbent.[10]

    • Carefully collect the absorbed material into a sealable, labeled hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Major Spills:

    • Immediately evacuate the area and restrict access.[2]

    • Contact your institution's EHS office or emergency response team for assistance.[10]

Data and Workflow Visualization

Table 1: Summary of Disposal Procedures

Procedure Key Requirements Rationale
Hazard Assessment Review chemical properties of brominated organics and pyridine derivatives.To understand and mitigate potential toxicity and environmental persistence.
PPE Chemical safety goggles, lab coat, chemical-resistant gloves.To prevent personal exposure to a potentially hazardous substance.
Waste Segregation Collect in a dedicated "Halogenated Organic Waste" container.To prevent dangerous reactions and facilitate proper disposal via incineration.[1]
Container Management Use compatible, sealed, and clearly labeled containers.[6][9]To ensure safe storage, prevent leaks, and comply with regulations.[12]
Storage Cool, dry, well-ventilated area with secondary containment.[2]To maintain chemical stability and prevent accidental release.
Final Disposal Arrange pickup through EHS for licensed incineration.[7][10]To ensure complete destruction and compliance with environmental regulations.[14]
Spill Cleanup Use inert absorbent material and collect for hazardous disposal.[10]To safely contain and remove the spilled material, preventing further contamination.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide.

start Start: Generation of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_liquid Solid or Liquid Waste waste_type->solid_liquid Pure Compound or Solution contaminated_materials Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_materials Solid Lab Waste segregate Segregate as 'Halogenated Organic Waste' solid_liquid->segregate contaminated_materials->segregate container Place in Labeled, Compatible, Sealed Hazardous Waste Container segregate->container storage Store in a Cool, Dry, Ventilated Secondary Containment Area container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact end End: Compliant Disposal by Licensed Facility ehs_contact->end

Caption: Disposal workflow for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide.

References

  • Benchchem. (2025). Proper Disposal Procedures for 1,4-Dihydropyridine: A Guide for Laboratory Professionals. Benchchem.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
  • Environmental Health and Safety. How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. EPA.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management.
  • Hazmat. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Hazmat.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. EPA.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA.
  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • Combi-Blocks. (2024, January 5). Safety Data Sheet for tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate. Combi-Blocks.
  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET. Fisher Scientific.
  • Santa Cruz Biotechnology. 2-Amino-5-bromopyridine Safety Data Sheet. Santa Cruz Biotechnology.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. ATSDR.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET for 5-Bromopyridine-2-carbaldehyde. Fisher Scientific.
  • Science Forums. (2008, October 22). Bromine water - disposal. Science Forums.
  • Fisher Scientific. SAFETY DATA SHEET for 5-Bromopyridine-2,3-diamine. Fisher Scientific.
  • TCI Chemicals. SAFETY DATA SHEET for 2-Piperidinecarboxamide. TCI Chemicals.
  • Fisher Scientific. (2014, October 7). SAFETY DATA SHEET for ETHYLPIPERIDINE. Fisher Scientific.

Sources

Handling

Personal protective equipment for handling N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

CAS: 1152558-60-5 Formula: C11H14BrN3O Molecular Weight: 284.15 g/mol Hazard Band: Control Band 3 (Potent Bioactive/Irritant) Executive Safety Summary Senior Application Scientist Note: While specific toxicological data...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1152558-60-5 Formula: C11H14BrN3O Molecular Weight: 284.15 g/mol Hazard Band: Control Band 3 (Potent Bioactive/Irritant)

Executive Safety Summary

Senior Application Scientist Note: While specific toxicological data for this exact isomer is often limited in public repositories, its structural components—a brominated pyridine coupled with a piperidine ring—dictate a strict precautionary approach. Aminopyridine derivatives are known potassium channel blockers and can exhibit neurotoxic effects (seizures/convulsions) upon significant exposure. Furthermore, the halogenated ring suggests high potential for skin and mucosal irritation.

Treat this compound as a potent bioactive agent. Do not rely solely on the lack of a "Skull and Crossbones" pictogram to determine your safety posture.

Core Hazard Classifications (GHS)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for hand-to-mouth transfer. Double-gloving required during weighing.
H315 Causes skin irritationDirect contact may cause dermatitis. Immediate washing required upon splash.[1][2][3]
H319 Causes serious eye irritationSafety Goggles (vented) are superior to safety glasses for this compound due to fine dust potential.
H335 May cause respiratory irritationFume hood use is mandatory. Do not handle open powder on a benchtop.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the manipulation phase (weighing, solubilization, and transfer), which presents the highest risk of exposure.

Body AreaEssential PPETechnical Specification & Rationale
Respiratory Engineering Control (Primary) Chemical Fume Hood: Sash at working height (18"). Verify face velocity >100 fpm before opening vial.
Secondary (If hood unavailable)N95 or P100 Respirator: Only acceptable for sealed container transport or emergency cleanup. Not for routine handling.
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color).Outer Layer: 5-8 mil Nitrile (Dark color).Rationale: Visual breach detection. Brominated organics can permeate thin nitrile <15 mins.
Ocular Chemical Splash Goggles ANSI Z87.1 compliant. Why: Piperidine derivatives are basic and can cause corneal damage. Safety glasses allow dust entry from the side.
Body Lab Coat (High-Neck) Buttoned to the throat. Cotton/Poly blend is sufficient unless working with pyrophoric solvents.

Operational Protocol: Safe Handling Workflow

Objective: Solubilize 10mg - 100mg of solid compound into DMSO or Methanol without personnel exposure.

Phase 1: Preparation & Engineering Setup
  • Static Control: This powder is likely electrostatic. Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to work.

  • Waste Staging: Place a solid waste container (for contaminated weigh boats) and a liquid waste container inside the hood before starting. Do not exit the hood with contaminated gloves.

  • Absorbent Padding: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture micro-spills.

Phase 2: Weighing & Solubilization (The Critical Step)
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves. Ensure the outer glove cuff covers the lab coat wrist.

  • Vial Opening: Tap the vial gently on the benchtop to settle dust. Open the vial only inside the hood.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Technique: Do not "dump" the powder. Use the spatula to transfer small amounts to a tared glass vial.

    • Pro-Tip: If the powder is "flighty" (static), wet the tip of the spatula with your solvent (e.g., DMSO) before touching the powder. This anchors the solid to the tool.

  • Solubilization: Add solvent immediately to the weighed solid. Cap the vial tightly and vortex inside the hood.

    • Note: Once in solution, the respiratory risk drops, but the dermal absorption risk increases (DMSO carries compounds through skin).

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the stock vial with a Kimwipe dampened with methanol. Dispose of the Kimwipe as hazardous solid waste.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pulling from the palm without snapping). Discard in solid waste.

  • Hand Wash: Wash hands (with inner gloves still on) with soap and water if you suspect any breach, otherwise remove inner gloves at the lab exit.

Emergency & Disposal Procedures

Spill Management (Solid Powder)
  • Minor Spill (<100mg):

    • Cover with a wet paper towel (dampened with water/surfactant) to prevent dust generation.

    • Wipe up inward (periphery to center).

    • Clean area with 70% Ethanol.

  • Major Spill (>1g): Evacuate area. Contact EHS. Requires full respiratory protection (PAPR/Full-face respirator) for cleanup.

Waste Disposal Logic
  • Solid Waste: Contaminated vials, weigh boats, and gloves go to Hazardous Solid Waste .

  • Liquid Waste: Solutions must go to Organic Solvent Waste (Halogenated) .

    • Critical: Do NOT pour down the drain. Brominated pyridines are toxic to aquatic life (H411 potential).[4]

Visualized Safety Logic (Workflow)

SafetyWorkflow Start Start: Handling N-(5-bromopyridin-2-yl) piperidine-3-carboxamide RiskAssess Risk Assessment: Check Engineering Controls (Fume Hood Flow >100fpm) Start->RiskAssess PPE Don PPE: 1. Inner Gloves (Nitrile) 2. Lab Coat 3. Splash Goggles 4. Outer Gloves RiskAssess->PPE Handling Handling (Inside Hood): 1. Anti-static measures 2. Wet spatula transfer 3. Immediate solvation PPE->Handling Check Visual Check: Any powder outside vial? Handling->Check Check->Handling Spill (Apply Wet Wipe) Cleanup Decon: Wet wipe surfaces Dispose outer gloves in hood Check->Cleanup No Spills Waste Disposal: Solids -> Haz Waste Liquids -> Halogenated Waste Cleanup->Waste

Caption: Operational workflow for handling brominated aminopyridine derivatives, emphasizing containment and sequential decontamination.

References

  • BLD Pharm. (2024). Safety Data Sheet: N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide (CAS 1152558-60-5). Retrieved from

  • Combi-Blocks. (2024). Safety Data Sheet: tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate (Analogous Structure Safety Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from

  • PubChem. (2024). Compound Summary: (3R)-N-(5-bromopyridin-2-yl)piperidine-3-carboxamide.[5] National Library of Medicine. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2-Aminopyridine. (Used for class-based toxicity assessment). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
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N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
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